NH2-C5-NH-Boc
Description
The exact mass of the compound N-Boc-1,5-diaminopentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
tert-butyl N-(5-aminopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLOGSUBQDREOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274430 | |
| Record name | N-Boc-1,5-diaminopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51644-96-3 | |
| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51644-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-1,5-diaminopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of N-Boc-1,5-diaminopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of N-Boc-1,5-diaminopentane, a crucial building block in contemporary chemical and pharmaceutical research.
Introduction
N-Boc-1,5-diaminopentane, systematically named tert-butyl (5-aminopentyl)carbamate and often abbreviated as NH2-C5-NH-Boc, is a mono-protected diamine. Its structure features a five-carbon aliphatic chain (C5) with a terminal primary amine (NH2) and a tert-butyloxycarbonyl (Boc) protected amine (NH-Boc). This bifunctional nature makes it a versatile reagent, particularly in the synthesis of complex molecules where selective reactivity of the two amine groups is required.
Its most prominent application is as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest, offering a novel therapeutic modality.
Chemical and Physical Properties
A summary of the key quantitative chemical and physical properties of N-Boc-1,5-diaminopentane is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C10H22N2O2 |
| Molecular Weight | 202.29 g/mol |
| CAS Number | 51644-96-3 |
| Appearance | Colorless to light yellow liquid/oil |
| Boiling Point | 309.2 °C at 760 mmHg |
| Density | 0.965 - 0.972 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.458 - 1.460 |
| Flash Point | 109 - 140.8 °C |
| pKa (Predicted) | 12.91 ± 0.46 |
| Vapor Pressure | 0.000647 mmHg at 25°C |
| LogP (Predicted) | 2.73 |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. |
| Storage Temperature | 2-8°C, sealed in a dry, dark place |
Experimental Protocols
The following sections detail standardized experimental protocols that can be adapted for the determination of the key physicochemical properties of N-Boc-1,5-diaminopentane, as well as its synthesis and characterization.
Synthesis of N-Boc-1,5-diaminopentane
Objective: To synthesize N-Boc-1,5-diaminopentane via mono-protection of 1,5-diaminopentane.
Materials:
-
1,5-Diaminopentane
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Methanol
-
Chloroform
-
Aqueous ammonia solution
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-diaminopentane (1.8 g, 20 mmol) in methanol (160 mL).
-
Cool the solution in an ice bath.
-
Prepare a solution of di-tert-butyl dicarbonate (22 g, 100 mmol) in methanol (20 mL).
-
Slowly add the di-tert-butyl dicarbonate solution to the stirred 1,5-diaminopentane solution over 30 minutes using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Remove the solvent by distillation under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a solvent system of chloroform:methanol:ammonia (10:1:0.1) to yield tert-butyl N-(5-aminopentyl)carbamate.[1]
Determination of Boiling Point (OECD Guideline 103)
Objective: To determine the boiling point of N-Boc-1,5-diaminopentane.
Apparatus:
-
Ebulliometer or dynamic vapor pressure apparatus
-
Heating mantle
-
Calibrated thermometer or thermocouple
Procedure (Dynamic Method):
-
Place a sample of N-Boc-1,5-diaminopentane into the boiling flask of the apparatus.
-
Gradually heat the sample while stirring.
-
Simultaneously, measure the vapor pressure of the substance.
-
The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[2][3][4]
-
Record the temperature at which vigorous boiling and a stable temperature reading are observed.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point of a solidified sample of N-Boc-1,5-diaminopentane.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer
Procedure:
-
If the sample is liquid at room temperature, it should be cooled to induce solidification.
-
Introduce a small amount of the finely powdered solid sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first signs of melting are observed (initial melting point) and the temperature at which the entire sample has turned into a clear liquid (final melting point). The melting range provides an indication of purity.[5][6][7][8]
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the primary amine group in N-Boc-1,5-diaminopentane.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of N-Boc-1,5-diaminopentane and dissolve it in a suitable solvent (e.g., water or a water-alcohol mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the titration curve at the half-equivalence point, where the pH is equal to the pKa.[9][10][11][12]
Determination of Aqueous Solubility (ASTM E1148)
Objective: To determine the solubility of N-Boc-1,5-diaminopentane in water.
Apparatus:
-
Shaker or magnetic stirrer
-
Constant temperature bath
-
Centrifuge
-
Analytical balance
-
Vials with screw caps
Procedure (Shake-Flask Method):
-
Add an excess amount of N-Boc-1,5-diaminopentane to a known volume of water in a vial.
-
Seal the vial and place it in a constant temperature bath, agitating it for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow any undissolved material to settle.
-
Centrifuge the saturated solution to remove any suspended particles.
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of N-Boc-1,5-diaminopentane in the supernatant using a suitable analytical technique (e.g., gas chromatography, HPLC, or by evaporating the solvent and weighing the residue).
-
The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL).[13][14][15][16]
Role in PROTAC Technology and Signaling Pathway Involvement
N-Boc-1,5-diaminopentane itself is not directly involved in biological signaling pathways. However, its deprotected form serves as a critical linker component in the synthesis of PROTACs. PROTACs are designed to induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.
The general mechanism of action for a PROTAC is as follows:
-
The PROTAC molecule, containing a linker derived from N-Boc-1,5-diaminopentane, simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase.
-
This binding forms a ternary complex (POI-PROTAC-E3 ligase).
-
The formation of this complex brings the E3 ligase in close proximity to the POI.
-
The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.
-
The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.
The following diagram illustrates the logical workflow of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Safety and Handling
N-Boc-1,5-diaminopentane should be handled with appropriate safety precautions. It is classified as a corrosive substance and can cause severe skin burns and eye damage. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
N-Boc-1,5-diaminopentane is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its primary utility as a linker in the synthesis of PROTACs underscores its importance in the development of novel therapeutics. A thorough understanding of its chemical properties and handling requirements is essential for its effective and safe use in research and drug development.
References
- 1. N-Boc-cadaverine synthesis - chemicalbook [chemicalbook.com]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. store.astm.org [store.astm.org]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. study.com [study.com]
- 12. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 13. store.astm.org [store.astm.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. quora.com [quora.com]
- 16. scribd.com [scribd.com]
An In-depth Technical Guide on NH2-C5-NH-Boc (tert-butyl (5-aminopentyl)carbamate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and synthesis of NH2-C5-NH-Boc, a critical linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Data
This compound, systematically named tert-butyl (5-aminopentyl)carbamate, is also commonly referred to as N-Boc-1,5-diaminopentane or PROTAC Linker 23. It features a five-carbon (C5) alkyl chain with a primary amine at one terminus and a Boc-protected amine at the other. This bifunctional nature allows for its versatile use in the synthesis of PROTACs, where it serves as a linker to connect a target protein ligand with an E3 ligase ligand.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C10H22N2O2 |
| Molecular Weight | 202.29 g/mol |
| Appearance | Colorless to slightly yellow solid or oil |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide |
Experimental Protocol: Synthesis of tert-butyl (5-aminopentyl)carbamate
This protocol details the synthesis of mono-Boc-protected 1,5-diaminopentane.
Materials:
-
1,5-Diaminopentane
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
tert-Butanol
-
1N Sodium hydroxide (aq)
-
Chloroform
-
3N Hydrochloric acid (aq)
-
5% Sodium carbonate solution (aq)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 1,5-diaminopentane (120 mmol) in tert-butanol (70 ml).
-
To this solution, add di-tert-butyl dicarbonate (40 mmol) dropwise over a period of 10 minutes.
-
Stir the reaction mixture at room temperature for 16.5 hours.[1]
-
Add 1N sodium hydroxide solution (90 ml) and continue stirring for 1 hour.[1]
-
Extract the mixture with chloroform. Dry the combined chloroform extracts with MgSO4 and concentrate under vacuum.[1]
-
Dissolve the residue in water and acidify to a pH of 2 with the dropwise addition of 3N hydrochloric acid at 0°C.
-
Wash the acidic aqueous solution with ether to remove the di-protected diamine byproduct.
-
Basify the aqueous portion to a pH of 10 with a 5% sodium carbonate solution.
-
Extract the basic aqueous solution with ethyl acetate.
-
Dry the combined ethyl acetate extracts and concentrate under vacuum to yield mono-Boc-1,5-diaminopentane.[1]
Application in PROTAC Technology
This compound is a fundamental building block in the field of targeted protein degradation. Its primary amine can be reacted with a carboxylic acid on a target protein ligand, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent reaction with an E3 ligase ligand. The C5 alkyl chain provides the necessary spacing for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
References
synthesis route for N-Boc-1,5-diaminopentane
An In-depth Technical Guide to the Synthesis of N-Boc-1,5-diaminopentane
Introduction
N-tert-butoxycarbonyl-1,5-diaminopentane (N-Boc-1,5-diaminopentane), also known as N-Boc-cadaverine, is a crucial mono-protected diamine that serves as a versatile building block in organic synthesis.[1][2] Its applications are extensive, ranging from the synthesis of polyamines and polyamides to its use as an intermediate in the preparation of pharmacologically active molecules like Methotrexate.[3] Furthermore, it is utilized in the development of PROTAC (Proteolysis Targeting Chimera) linkers and for creating functionalized porphyrins for photodynamic therapy.[3][4][5]
The primary challenge in synthesizing N-Boc-1,5-diaminopentane lies in achieving selective mono-protection of the diamine, as the reaction can yield a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. This guide provides a detailed overview of common and effective synthesis routes, complete with experimental protocols, quantitative data, and workflow diagrams to assist researchers and drug development professionals in its preparation.
Synthesis Routes and Data Presentation
The most prevalent method for the synthesis of N-Boc-1,5-diaminopentane involves the reaction of 1,5-diaminopentane with di-tert-butyl dicarbonate (Boc₂O). The choice of solvent and reaction conditions significantly influences the yield and purity of the final product. Below is a summary of various reported methods.
| Route | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purification Method | Reference |
| 1 | Methanol | 4 hours | 0 to Room Temp. | 83 | Silica gel column chromatography | [6] |
| 2 | 1,4-Dioxane | 22 hours | 0 to Room Temp. | 96.76 | Liquid-liquid extraction | [6] |
| 3 | tert-Butanol | 16.5 hours | Room Temp. | 20 | Acid-base extraction | [7] |
Reaction Pathway
The fundamental reaction involves the nucleophilic attack of one of the primary amino groups of 1,5-diaminopentane on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of a carbamate linkage.
Caption: General reaction scheme for the mono-Boc protection of 1,5-diaminopentane.
Experimental Protocols
Route 1: Synthesis in Methanol
This protocol offers a high yield with a straightforward purification by column chromatography.
Methodology:
-
A solution of di-tert-butyl dicarbonate (22 g, 100 mmol) is prepared by dissolving it in methanol (20 mL) under ice bath cooling conditions.[6]
-
This solution is slowly added dropwise over 30 minutes to a stirred methanol solution (160 mL) of 1,5-diaminopentane (1.8 g, 20 mmol).[6]
-
After the dropwise addition is complete, the ice bath is removed, and the reaction mixture is allowed to continue stirring at room temperature for 4 hours.[6]
-
Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[6]
-
The resulting residue is purified by silica gel column chromatography with an eluent of chloroform:methanol:ammonia (10:1:0.1) to give tert-butyl N-(5-aminopentyl)carbamate.[6]
Yield: 83%[6]
References
- 1. N-Boc-cadaverine = 97.0 NT 51644-96-3 [sigmaaldrich.com]
- 2. N-1-Boc-1,5-diaminopentane . HCl [chembk.com]
- 3. 51644-96-3 Cas No. | N-Boc-1,5-Diaminopentane | Apollo [store.apolloscientific.co.uk]
- 4. N-Boc-1,5-diaminopentane|lookchem [lookchem.com]
- 5. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
- 6. N-Boc-cadaverine synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
Technical Guide: Solubility Profile of N-Boc-1,5-diaminopentane (NH2-C5-NH-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1,5-diaminopentane, also known as tert-butyl (5-aminopentyl)carbamate, is a valuable bifunctional molecule commonly utilized in chemical synthesis, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) and other complex organic structures. Its structure, featuring a primary amine and a Boc-protected amine connected by a five-carbon aliphatic chain, imparts a unique solubility profile that is critical for its application in various reaction conditions. This guide provides a comprehensive overview of the expected solubility of N-Boc-1,5-diaminopentane in common laboratory solvents and offers a detailed protocol for its empirical determination.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its physicochemical properties and the principle of "like dissolves like." For N-Boc-1,5-diaminopentane, the key structural features are:
-
Primary Amine (-NH2): A polar, hydrophilic group capable of hydrogen bonding. This group enhances solubility in polar protic solvents.
-
Boc-Protected Amine (-NH-Boc): The bulky tert-butyl group is lipophilic, increasing solubility in nonpolar organic solvents. The carbamate group itself has some polar character.
-
Pentyl Chain (-C5H10-): A nonpolar, hydrophobic alkyl chain that contributes to solubility in nonpolar solvents.
The interplay of these functional groups results in an amphiphilic molecule with potential solubility in a range of solvents.
Qualitative Solubility Profile
While specific quantitative solubility data for N-Boc-1,5-diaminopentane is not extensively reported in the literature, a qualitative assessment can be made based on its structure.
Table 1: Predicted Qualitative Solubility of N-Boc-1,5-diaminopentane in Common Laboratory Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The primary amine can hydrogen bond with protic solvents. However, the nonpolar pentyl chain and Boc group may limit high solubility, especially in water. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can interact with the polar amine and carbamate groups without the steric hindrance of hydrogen bonding to the Boc group, while also solvating the alkyl chain. Dichloromethane and methanol, in particular, are often good solvents for similar compounds. |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The dominant nonpolar character of these solvents will favorably interact with the pentyl chain and Boc group, but may not sufficiently solvate the polar primary amine. |
Experimental Protocol for Solubility Determination
The following protocol provides a general method for determining the solubility of N-Boc-1,5-diaminopentane in a laboratory setting. This can be adapted for both qualitative and quantitative measurements.
4.1. Materials and Equipment
-
N-Boc-1,5-diaminopentane
-
Selected solvents (e.g., water, methanol, dichloromethane, hexanes)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or GC-MS for quantitative analysis
-
Glass vials with screw caps
4.2. Qualitative Solubility Determination
-
Add approximately 1-2 mg of N-Boc-1,5-diaminopentane to a small glass vial.
-
Add 0.1 mL of the selected solvent to the vial.
-
Vortex the vial vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, add another 1-2 mg of the compound and repeat the process until undissolved solid is observed.
-
If the initial amount did not dissolve, add another 0.1 mL of solvent and vortex again. Repeat until the solid dissolves or a significant volume of solvent has been added.
-
Record observations as "soluble," "sparingly soluble," or "insoluble."
4.3. Quantitative Solubility Determination (Shake-Flask Method)
-
Add an excess amount of N-Boc-1,5-diaminopentane to a vial containing a known volume of the solvent (e.g., 1 mL). The presence of excess solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or GC-MS method to determine the concentration of N-Boc-1,5-diaminopentane.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the quantitative solubility of a chemical compound.
Conclusion
While readily available quantitative data on the solubility of N-Boc-1,5-diaminopentane is limited, an understanding of its chemical structure allows for a reasoned prediction of its solubility profile. The amphiphilic nature of the molecule suggests solubility in a range of polar aprotic and, to a lesser extent, polar protic solvents. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust method for its determination. This information is crucial for optimizing reaction conditions, purification strategies, and formulation development involving this versatile chemical building block.
A Technical Guide to High-Purity N-Boc-1,5-diaminopentane for Research and Drug Development
This technical guide provides an in-depth overview of high-purity N-Boc-1,5-diaminopentane (also known as tert-butyl (5-aminopentyl)carbamate), a critical building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Introduction to N-Boc-1,5-diaminopentane
N-Boc-1,5-diaminopentane, with the chemical structure NH2-(CH2)5-NH-Boc, is a bifunctional aliphatic linker. It features a five-carbon pentane chain, providing a flexible spacer. One terminus is a primary amine (NH2), which is readily available for conjugation, while the other is a Boc (tert-butyloxycarbonyl) protected amine. This orthogonal protection strategy allows for sequential, controlled chemical modifications, making it an invaluable tool in multi-step organic synthesis.
Its primary application in contemporary drug discovery is as a foundational linker component in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component, for which N-Boc-1,5-diaminopentane serves as a building block, is crucial for connecting the POI-binding ligand and the E3 ligase-binding ligand and for optimizing the ternary complex formation that leads to effective protein degradation.
Commercial Suppliers and Purity Data
The quality and purity of linker precursors are paramount for the synthesis of effective and well-characterized PROTACs. Several commercial suppliers offer high-purity N-Boc-1,5-diaminopentane. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Sigma-Aldrich (Merck) | N-Boc-cadaverine | 51644-96-3 | C10H22N2O2 | 202.29 g/mol | ≥97.0% (NT) |
| TCI Chemicals | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | 51644-96-3 | C10H22N2O2 | 202.29 g/mol | >98.0% (T) |
| Apollo Scientific | N-Boc-1,5-Diaminopentane | 51644-96-3 | C10H22N2O2 | 202.3 g/mol | Not specified |
| BroadPharm | tert-Butyl (5-aminopentyl)carbamate | 51644-96-3 | C10H22N2O2 | 202.29 g/mol | High Purity[3] |
| ChemScene | Tert-butyl (5-aminopentyl)(methyl)carbamate* | 1228544-59-9 | C11H24N2O2 | 216.32 g/mol | ≥98%[4] |
| Synthonix, Inc. | tert-Butyl (5-aminopentyl)carbamate | 51644-96-3 | C10H22N2O2 | 202.3 g/mol | Typically In-Stock[5] |
| TargetMol | NH2-C5-NH-Boc | 51644-96-3 | C10H22N2O2 | 202.29 g/mol | Not specified[2] |
Note: ChemScene also provides a methylated variant of the compound. Researchers should verify the exact product specifications and purity from certificates of analysis (CoA) provided by the supplier at the time of purchase.
Role in PROTAC Development and Mechanism of Action
N-Boc-1,5-diaminopentane is a versatile building block for constructing the linker region of a PROTAC. The free amine can be coupled to a carboxylic acid on a ligand for the protein of interest (POI) or the E3 ligase. Following this initial coupling, the Boc-protecting group is removed under acidic conditions to reveal a new primary amine, which can then be coupled to the second ligand, completing the PROTAC structure. The five-carbon chain offers flexibility, which is often essential for allowing the POI and E3 ligase to form a productive ternary complex.
The general mechanism of action for a PROTAC synthesized using this linker is illustrated below.
Caption: The PROTAC-mediated protein degradation cycle.
Experimental Protocols and Synthetic Workflow
The following are representative protocols for the key chemical transformations involving N-Boc-1,5-diaminopentane in the synthesis of a PROTAC.
A. Protocol 1: Amide Coupling with a POI-Ligand
This protocol describes the coupling of the free amine of N-Boc-1,5-diaminopentane to a ligand for a protein of interest (POI-Ligand-COOH) that contains a carboxylic acid functional group.
-
Reagents and Materials:
-
POI-Ligand-COOH (1.0 eq)
-
N-Boc-1,5-diaminopentane (1.1 eq)
-
HATU (1.1 eq) or HBTU/HOBt (1.1 eq each)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve POI-Ligand-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve N-Boc-1,5-diaminopentane (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of N-Boc-1,5-diaminopentane to the activated ester mixture dropwise.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane) to yield the coupled product (POI-Ligand-C5-NH-Boc).
-
B. Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the second primary amine for subsequent coupling.
-
Reagents and Materials:
-
POI-Ligand-C5-NH-Boc (1.0 eq)
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4M HCl in 1,4-dioxane (10-20 eq) or neat TFA (20-50% v/v in DCM) dropwise to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt (e.g., hydrochloride or trifluoroacetate salt) can often be used directly in the next coupling step without further purification. If necessary, it can be neutralized with a base or purified by reverse-phase HPLC.
-
The logical flow of synthesizing a complete PROTAC molecule using this linker building block is depicted in the following workflow diagram.
Caption: Synthetic workflow for PROTAC assembly.
References
- 1. boc-1,5-diaminopentane suppliers USA [americanchemicalsuppliers.com]
- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 3. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthonix, Inc > 51644-96-3 | tert-Butyl (5-aminopentyl)carbamate [synthonix.com]
CAS number 51644-96-3 chemical information
An In-depth Technical Guide to CAS number 51644-96-3: N-Boc-1,5-diaminopentane
This technical guide provides comprehensive information on the chemical compound with CAS number 51644-96-3, identified as N-Boc-1,5-diaminopentane. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its properties, synthesis, and key applications.
Chemical Identification and Properties
N-Boc-1,5-diaminopentane, also known as tert-Butyl (5-aminopentyl)carbamate or N-Boc-cadaverine, is a mono-protected diamine that serves as a versatile building block in organic synthesis and bioconjugate chemistry.[1] The presence of a Boc (tert-butoxycarbonyl) protecting group on one of the amine functionalities allows for selective reactions at the free amine, making it a valuable reagent in multi-step synthetic processes.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 51644-96-3 |
| Chemical Name | N-Boc-1,5-diaminopentane |
| Synonyms | tert-Butyl (5-aminopentyl)carbamate, N-Boc-cadaverine |
| Molecular Formula | C₁₀H₂₂N₂O₂ |
| Molecular Weight | 202.30 g/mol |
| InChI Key | DPLOGSUBQDREOU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCCCN |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid/oil |
| Density | 0.972 g/mL at 20 °C |
| Boiling Point | 309.2 °C at 760 mmHg |
| Flash Point | 109 °C |
| Refractive Index | n20/D 1.460 |
| Purity | ≥97.0% |
| Storage Temperature | 2-8°C, under inert gas |
Experimental Protocols
Synthesis of N-Boc-1,5-diaminopentane
Two common methods for the synthesis of N-Boc-1,5-diaminopentane are outlined below.
Method 1: Synthesis in Methanol
This procedure involves the reaction of 1,5-diaminopentane with di-tert-butyl dicarbonate in methanol.
-
Materials: 1,5-diaminopentane, di-tert-butyl dicarbonate, methanol, chloroform, ammonia, silica gel.
-
Procedure:
-
Prepare a solution of di-tert-butyl dicarbonate (100 mmol) in methanol (20 mL) under ice bath cooling.
-
Slowly add this solution dropwise over 30 minutes to a stirred solution of 1,5-diaminopentane (20 mmol) in methanol (160 mL).
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an eluent of chloroform:methanol:ammonia (10:1:0.1) to yield tert-butyl N-(5-aminopentyl)carbamate.[2]
-
Method 2: Synthesis in 1,4-Dioxane
This alternative method utilizes 1,4-dioxane as the solvent.
-
Materials: 1,5-diaminopentane, di-tert-butyl dicarbonate, 1,4-dioxane, water, dichloromethane.
-
Procedure:
-
Dissolve 1,5-diaminopentane (73.31 mmol) in 25 mL of 1,4-dioxane.
-
Add a solution of di-tert-butyl dicarbonate (9.16 mmol) in 10 mL of 1,4-dioxane dropwise at 0°C.
-
Stir the mixture at room temperature for 22 hours.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the residue in water and remove any insoluble material by filtration.
-
Extract the aqueous solution three times with dichloromethane.
-
Combine the organic layers and wash twice with water.
-
Remove the dichloromethane using a rotary evaporator to obtain the product as an oil.[2]
-
Application in PROTAC Synthesis (General Protocol)
N-Boc-1,5-diaminopentane is a key linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following is a general solid-phase synthesis protocol.
-
Materials: E3 ligase ligand-functionalized resin, N-Boc-1,5-diaminopentane, Protein of Interest (POI) ligand with a carboxylic acid, trifluoroacetic acid (TFA), dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA), HATU, dimethylformamide (DMF), methanol (MeOH).
-
Procedure:
-
Linker Coupling:
-
Swell the E3 ligase ligand-functionalized resin in DMF.
-
To the resin, add a solution of N-Boc-1,5-diaminopentane (2 eq.) and DIPEA (4 eq.) in DMF.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group, exposing the terminal amine.
-
Wash the resin with DCM and neutralize with a solution of 10% DIPEA in DCM. Wash again with DCM.
-
-
POI Ligand Coupling:
-
To the resin, add a solution of the POI ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Shake the mixture at room temperature for 16 hours.
-
Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.
-
-
Cleavage and Purification:
-
Cleave the final PROTAC from the resin using an appropriate cleavage cocktail.
-
Purify the crude product by preparative HPLC.
-
-
Application in Functionalized Porphyrin Synthesis (Representative Protocol)
N-Boc-1,5-diaminopentane can be used to introduce an amino functionality to a porphyrin core, which is useful for developing photosensitizers for Photodynamic Therapy (PDT).
-
Materials: 5-(4-formylphenyl)-10,15,20-triphenylporphyrin, N-Boc-1,5-diaminopentane, sodium triacetoxyborohydride, dichloromethane (DCM), trifluoroacetic acid (TFA).
-
Procedure:
-
Reductive Amination:
-
Dissolve 5-(4-formylphenyl)-10,15,20-triphenylporphyrin (1 eq.) and N-Boc-1,5-diaminopentane (1.2 eq.) in anhydrous DCM.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq.) and continue stirring for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over sodium sulfate and purify by column chromatography to yield the Boc-protected amino-functionalized porphyrin.
-
-
Boc Deprotection:
-
Dissolve the purified porphyrin in DCM.
-
Add an excess of TFA (20-50% v/v in DCM).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by preparative HPLC to obtain the final amino-functionalized porphyrin.
-
-
Mandatory Visualizations
Caption: Workflow for solid-phase synthesis of a PROTAC.
Caption: Synthesis of an amino-functionalized porphyrin.
References
The Strategic Imperative of Boc Protection in Amine Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern pharmaceutical development and complex organic synthesis, the precise control of reactive functional groups is paramount. Among the arsenal of protective group strategies, the use of the tert-butoxycarbonyl (Boc) group to shield amine functionalities within linker molecules stands as a cornerstone technique. This guide provides a comprehensive technical overview of the role of Boc protection in amine linkers, detailing its mechanism, strategic applications, experimental protocols, and quantitative data to support its implementation in research and drug development.
The Core Principle: Orchestrating Reactivity
Amines are highly nucleophilic and basic, characteristics that make them reactive hubs in chemical synthesis.[1] Unchecked, this reactivity can lead to a cascade of undesirable side reactions, including self-polymerization of linkers, incorrect conjugation pathways, and a general lack of control over the synthetic sequence. The Boc group serves as a temporary, acid-labile shield for the amine, rendering it a less reactive carbamate.[2] This protection strategy is fundamental to achieving a controlled, stepwise synthesis, particularly in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]
The strategic advantage of the Boc group lies in its orthogonality .[2] It remains stable under a wide range of reaction conditions, including those that are basic or nucleophilic, allowing for the selective manipulation of other functional groups within the molecule.[4] Its facile removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA), without impacting other common protecting groups, is a key feature that enables intricate, multi-step synthetic routes.[2]
The Chemistry of Protection and Deprotection
Boc Protection of Amine Linkers
The most prevalent method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide. The base then neutralizes the protonated amine.[6]
Diagram of Boc Protection Mechanism
Caption: Mechanism of Boc protection of a primary amine.
Boc Deprotection of Amine Linkers
The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][6] The mechanism involves the protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl carbocation.[1] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[7]
Diagram of Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection reactions is crucial for the overall yield and purity of the final product. The following tables summarize representative quantitative data for these processes under various conditions.
Table 1: Quantitative Yields for Boc Protection of Various Amines
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Structurally Diverse Amines | (Boc)₂O, Water:Acetone (9.5:0.5), Room Temp, 8-12 min | 90-98 | [8] |
| Esters of α-amino acids | (Boc)₂O, Water:Acetone (9.5:0.5), Room Temp, 5-12 min | 92-96 | [8] |
| Aryl and Aliphatic Amines | (Boc)₂O, Iodine (catalytic), Solvent-free, Room Temp | High | [4] |
| Various Amines | (Boc)₂O, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | High | [4] |
| Primary Amines | t-BuOCO₂Ph, CH₂Cl₂ or DMF | Selective for 1° | [6] |
Table 2: Conditions and Outcomes for Boc Deprotection
| Substrate | Reagents and Conditions | Outcome | Reference |
| N-Boc Protected Amine | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Fast, room temp | [5][6] |
| N-Boc Protected Amine | Concentrated Hydrochloric Acid (HCl) in Water or Organic Solvent | Fast, room temp | [5] |
| Secondary N-Boc Groups | Zinc Bromide (ZnBr₂) in CH₂Cl₂ | Selective cleavage over primary N-Boc | [6] |
| Aromatic N-Boc Groups | Montmorillonite K10 clay in ClCH₂CH₂Cl | Selective cleavage over aliphatic N-Boc | [6] |
| N-Boc Protected Amines | Dawson heteropolyacid catalyst in CH₂Cl₂, Room Temp | Quantitative yields | [9] |
| N-Boc Imidazole/Indole | Trifluoroethanol (TFE), 150 °C, 60 min (flow) | 98% conversion | [10] |
| N-Boc Aryl Amines | Trifluoroethanol (TFE), 150 °C, 60 min (flow) | 49-72% conversion | [10] |
| N-Boc Alkyl Amines | Trifluoroethanol (TFE), 150 °C, 60 min (flow) | 27-50% conversion | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of Boc protection chemistry.
General Protocol for N-Boc Protection of an Amine Linker
Materials:
-
Amine linker (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.5 eq)
-
Solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or a mixture of water and acetone)
-
Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃)) (1.1 - 2.0 eq)
Procedure:
-
Dissolve the amine linker in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the solution and stir for 5-10 minutes at room temperature.
-
In a separate container, dissolve di-tert-butyl dicarbonate in a minimal amount of the same solvent.
-
Add the Boc₂O solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc protected linker.
-
Purify the product by column chromatography on silica gel if necessary.[8][11]
General Protocol for N-Boc Deprotection of an Amine Linker
Materials:
-
N-Boc protected amine linker (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) (10-50% v/v in CH₂Cl₂)
Procedure:
-
Dissolve the N-Boc protected amine linker in CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TFA solution dropwise to the stirring solution. Caution: The reaction can be exothermic and produce CO₂ gas; ensure adequate ventilation and do not use a closed system.[7]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting deprotected amine is often obtained as a TFA salt and may be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted.
Logical Workflow in Complex Synthesis
The Boc protection strategy is integral to the logical flow of multi-step syntheses, such as in the construction of PROTACs, where a linker connects a warhead and an E3 ligase ligand.
Diagram of a PROTAC Synthesis Workflow
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Linkers for Linkerology - Enamine [enamine.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of Linkers in PROTAC-Mediated Protein Degradation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Central Function of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable."[1][2] These heterobifunctional molecules function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade specific proteins of interest (POIs).[2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3]
Upon entering the cell, a PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[3] This proximity, orchestrated by the PROTAC, induces the E3 ligase to transfer ubiquitin molecules to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to initiate another cycle of degradation.[4] While the choice of POI and E3 ligase ligands determines the targeting specificity, the linker is a critical and highly dynamic component that profoundly influences the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[5][6]
The linker is far more than a passive spacer; its length, chemical composition, rigidity, and attachment points are all critical parameters that must be optimized to ensure the formation of a stable and productive ternary complex.[3][5] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.[7] Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising the degradation process.[5]
This technical guide provides a comprehensive overview of PROTAC linkers, detailing their function, classification, and impact on PROTAC performance. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the rational design and development of next-generation protein degraders.
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation
The efficacy of PROTACs is entirely dependent on the cell's native ubiquitin-proteasome system. This intricate pathway is the primary mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes.[8][9] The process can be summarized in a series of enzymatic steps:
-
Ubiquitin Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner.[10]
-
Ubiquitin Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[10]
-
Ubiquitin Ligation: An E3 ubiquitin ligase, the key component recruited by the PROTAC, recognizes a specific substrate (the POI in the context of PROTACs) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[4][10]
-
Polyubiquitination: This process is repeated to form a polyubiquitin chain on the POI, which serves as a recognition signal for the proteasome.[4]
-
Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes and degrades the polyubiquitinated POI into small peptides, releasing free ubiquitin for recycling.[4][8]
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway.
Caption: PROTAC-mediated protein degradation pathway.
Classification and Properties of PROTAC Linkers
PROTAC linkers can be broadly classified based on their chemical composition and flexibility. The choice of linker type has a significant impact on the physicochemical properties and biological activity of the resulting PROTAC.
Flexible Linkers
Flexible linkers, primarily composed of alkyl chains and polyethylene glycol (PEG) units, are the most commonly used due to their synthetic tractability.[5]
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational freedom. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[5]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[6] Approximately 54% of reported PROTACs utilize PEG linkers.[5]
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[3][5] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[3] Rigid linkers can also enhance metabolic stability.[3]
"Smart" Linkers
More recently, "smart" or functional linkers have been developed to provide greater control over PROTAC activity. These include:
-
Photoswitchable Linkers: Incorporating moieties like azobenzene allows for spatiotemporal control of PROTAC activity using light.
-
Self-Immolative Linkers: These linkers are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC.
Quantitative Impact of Linker Properties on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[5]
The following tables summarize experimental data from various studies, highlighting the impact of linker length, composition, and rigidity on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [5] |
| Alkyl/Ether | 21 | 3 | 96% | [3] |
| Alkyl/Ether | 29 | 292 | 76% | [3] |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| PEG-based | 9 | ~50% | >10 | [6] |
| PEG-based | 12 | ~75% | ~5 | [6] |
| PEG-based | 16 | ~95% | ~1 | [6] |
| PEG-based | 19 | ~70% | ~5 | [6] |
| PEG-based | 21 | ~60% | >10 | [6] |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Parent PROTAC | Flexible (PEG) | Exhibited degradation | [5] |
| Modified PROTAC | Rigid (Disubstituted Alkyne) | More potent degradation | [5] |
Table 4: Impact of Linker Composition on CRBN Degradation
| Linker Composition | CRBN Degradation in HEK293T cells | Reference |
| Nine-atom alkyl chain | Concentration-dependent decrease | [5] |
| Three PEG units | Weak degradation | [5] |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
Click chemistry has become a popular method for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers.[11][][13]
Materials:
-
Azide-functionalized E3 ligase ligand
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and the alkyne-functionalized POI ligand (1-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).
-
-
Preparation of Catalyst Solution:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1-0.2 equivalents) in water.
-
-
Reaction Setup:
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution. If using, pre-mix the copper sulfate with TBTA.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC). The reaction is typically complete within 1-24 hours.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC.
-
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates at a density that allows for ~70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC is the gold standard for measuring the thermodynamics of binding interactions and for determining cooperativity (α).[14][15]
Materials:
-
Purified POI
-
Purified E3 ligase complex (e.g., VCB complex for VHL)
-
PROTAC of interest
-
ITC instrument
-
Matched dialysis buffer for all components
Procedure:
-
Determining Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell. Analyze the data using a one-site binding model to determine KD1.
-
PROTAC to POI (KD2): Titrate the PROTAC solution into the POI solution in the ITC cell. Analyze the data to determine KD2.
-
-
Determining Ternary Binding Affinity:
-
PROTAC to E3 Ligase in the Presence of POI (KD,ternary): Pre-saturate the E3 ligase solution in the ITC cell with an excess of the POI. Titrate the PROTAC solution into this pre-formed binary complex. Analyze the data to determine the apparent KD for ternary complex formation.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary. An α value greater than 1 indicates positive cooperativity, an α value less than 1 indicates negative cooperativity, and an α value of 1 indicates no cooperativity.[7]
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for PROTAC development and the logical relationships of linker properties.
References
- 1. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant ubiquitin-proteasome pathway and its role in gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 10. Perilous journey: a tour of the ubiquitin–proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: Safe Handling of NH2-C5-NH-Boc (tert-butyl (5-aminopentyl)carbamate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for NH2-C5-NH-Boc, a common alkyl chain-based PROTAC linker. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research.
Chemical Identification and Properties
This compound, also known as tert-butyl (5-aminopentyl)carbamate, is a bifunctional molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its key identifiers and physical properties are summarized below.
| Property | Value | Source |
| Chemical Name | tert-butyl (5-aminopentyl)carbamate | [2][3] |
| Synonyms | N-(tert-Butoxycarbonyl)-1,5-diaminopentane, N-Boc-1,5-pentanediamine, PROTAC Linker 23 | [1] |
| CAS Number | 51644-96-3 | [2][3] |
| Molecular Formula | C10H22N2O2 | [2][3] |
| Molecular Weight | 202.29 g/mol | [3][4] |
| Density | ~0.97 g/mL at 20°C | [1][4] |
Hazard Identification and Safety Precautions
The primary hazard associated with this compound is its corrosive nature. It is classified as a substance that causes severe skin burns and eye damage.[3]
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1A, 1B, 1C) | Danger | Corrosion |
Precautionary Statements: [3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Experimental Protocol: Safe Handling Workflow
Proper handling of this compound is paramount. The following protocol outlines the necessary steps for its safe use in a laboratory setting.
3.1. Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[5]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][5]
-
Lab Coat: A flame-retardant lab coat should be worn and buttoned completely.
3.2. Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[3]
3.3. Handling Procedure
-
Preparation: Designate a specific area for handling this compound. Ensure an eyewash station and safety shower are readily accessible.
-
Dispensing:
-
If the compound is a solid, carefully weigh the required amount in a fume hood. Avoid creating dust.
-
If it is a liquid, use a calibrated pipette or syringe.
-
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent.
-
Dispose of contaminated materials (e.g., pipette tips, weighing paper) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
3.4. Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature for the pure form is -20°C.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
3.5. Spill and Emergency Procedures
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent.
-
-
Major Spill or Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 2. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
- 3. angenechemical.com [angenechemical.com]
- 4. tert-butyl (5-aminopentyl)carbamate [chembk.com]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Storage and Stability of Boc-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of amine-containing pharmaceuticals. Its widespread use is attributed to its stability across a range of chemical conditions and its facile removal under acidic conditions. However, ensuring the integrity of Boc-protected amines during storage and throughout experimental workflows is critical for the reproducibility of synthetic procedures and the quality of final products. This technical guide provides an in-depth overview of the best practices for the storage and handling of Boc-protected amines, details on their stability profiles, and protocols for assessing their degradation.
Core Principles of Stability
The stability of Boc-protected amines is primarily influenced by their susceptibility to acid-catalyzed hydrolysis. Under neutral or basic conditions, the Boc group is generally robust and resistant to nucleophilic attack and catalytic hydrogenation.[][2] However, exposure to acidic environments, elevated temperatures, and certain oxidizing agents can lead to the cleavage of the Boc group, regenerating the free amine and potentially leading to further degradation.
Key Factors Influencing Stability:
-
pH: Acidic conditions promote the cleavage of the Boc group. The rate of deprotection is dependent on the strength of the acid and the structure of the amine.
-
Temperature: Higher temperatures can accelerate the rate of degradation, including both acid-catalyzed deprotection and other decomposition pathways.[3] Some Boc-protected compounds, like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), are known to undergo gradual decomposition at room temperature.[4]
-
Light: Photostability should be considered, as with any chemical compound, and storage in light-resistant containers is recommended.
-
Moisture: The presence of water can facilitate hydrolysis, especially under acidic or basic conditions.
-
Oxidizing Agents: While generally stable, strong oxidizing conditions may affect the Boc-protected amine, depending on the overall structure of the molecule.
Recommended Storage and Handling Guidelines
To ensure the long-term stability of Boc-protected amines, the following storage conditions are recommended. These guidelines are based on general principles for chemical storage and specific information regarding the lability of the Boc group.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended. | Reduces the rate of potential degradation pathways.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Use well-sealed, light-resistant containers (e.g., amber glass vials). | Protects from light and prevents ingress of moisture and air. |
| Handling | Avoid exposure to acidic vapors and materials. Use clean, dry spatulas and glassware. | Prevents inadvertent deprotection. |
Quantitative Stability Data
While comprehensive long-term stability data under various conditions is not extensively published for a wide range of individual Boc-protected amines, the following table provides illustrative data for a commonly used Boc-protected amino acid, N-Boc-L-tert-leucine, and general guidelines for other Boc-protected amines.
Table 1: Illustrative Shelf-Life of N-Boc-L-tert-leucine
| Storage Condition | Form | Shelf Life |
| -20°C | Solid | 3 years |
| 4°C | Solid | 2 years |
| -80°C | In DMSO | 6 months |
| -20°C | In DMSO | 1 month |
Table 2: General Stability Guidelines for Classes of Boc-Protected Amines
| Class of Boc-Protected Amine | General Stability Profile | Recommended Storage |
| Aliphatic Amines | Generally stable. | 2-8°C for short-term, -20°C for long-term. |
| Aromatic Amines | Generally stable, but can be more susceptible to oxidation. | 2-8°C under inert atmosphere, -20°C for long-term. |
| Heterocyclic Amines | Stability can vary depending on the nature of the heterocycle. | 2-8°C, assess on a case-by-case basis. |
| Boc-Amino Acids | Generally crystalline solids with good stability. | 2-8°C for short-term, -20°C for long-term. |
Degradation Pathways
The primary degradation pathway for Boc-protected amines is the acid-catalyzed cleavage of the tert-butoxycarbonyl group. This proceeds through the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine, carbon dioxide, and a tert-butyl cation. The tert-butyl cation can then be trapped by a nucleophile or undergo elimination to form isobutene.
Caption: Acid-Catalyzed Degradation of a Boc-Protected Amine.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of a Boc-protected amine involves conducting forced degradation studies and long-term stability trials under controlled conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
Forced Degradation (Stress Testing)
The purpose of forced degradation is to identify potential degradation products and establish a stability-indicating analytical method.[]
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
1. Acid Hydrolysis:
-
Dissolve the Boc-protected amine in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of hydrochloric acid (e.g., 0.1 M HCl) to achieve the desired concentration.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Dissolve the Boc-protected amine in a suitable solvent.
-
Add a solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Dissolve the Boc-protected amine in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period.
4. Thermal Degradation:
-
Store the solid Boc-protected amine in a controlled temperature oven (e.g., 80°C) for a defined period.
-
For solutions, incubate at a controlled temperature (e.g., 60°C).
5. Photostability:
-
Expose the solid or a solution of the Boc-protected amine to a light source according to ICH Q1B guidelines.
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the intact Boc-protected amine from its potential degradation products.[10][11][12]
Protocol for Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation of the parent compound from all degradation peaks observed in the forced degradation studies.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Long-Term and Accelerated Stability Studies
These studies are performed to establish a re-test period or shelf life for the Boc-protected amine.[13]
ICH Recommended Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Protocol for Stability Study:
-
Package the Boc-protected amine in the intended storage container.
-
Place samples in stability chambers maintained at the conditions specified in the table above.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Assess the appearance, assay of the active substance, and levels of degradation products.
Logical Relationship for Stability Study Design
Caption: Logical Flow for a Stability Study.
Conclusion
The chemical integrity of Boc-protected amines is paramount for their successful application in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of systematic stability studies, including forced degradation and long-term trials, coupled with the development of robust stability-indicating analytical methods, will ensure a comprehensive understanding of a compound's stability profile. This knowledge is not only crucial for the reliability of experimental results but also a fundamental requirement in the drug development process.
References
- 2. jk-sci.com [jk-sci.com]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 13. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
Methodological & Application
Application Notes and Protocols for Coupling NH2-C5-NH-Boc to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent coupling of the bifunctional linker, N-Boc-1,5-diaminopentane (NH2-C5-NH-Boc), to a target ligand possessing a carboxylic acid functionality. This procedure is widely applicable in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents. The protocol outlines a two-step process: 1) the formation of a stable amide bond between the primary amine of the linker and the carboxyl group of the ligand using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, and 2) the subsequent deprotection of the tert-butyloxycarbonyl (Boc) group to yield a free primary amine for further functionalization.
The use of EDC/NHS chemistry allows for efficient amide bond formation under mild conditions.[1][2] EDC activates the carboxyl group of the target ligand to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. This ester readily reacts with the primary amine of the this compound linker to form a stable amide bond. The Boc protecting group on the other end of the linker is stable to the coupling conditions and can be selectively removed using acidic conditions, typically with trifluoroacetic acid (TFA).
Data Presentation
The following table summarizes typical quantitative data for the coupling and deprotection reactions. Please note that yields can vary depending on the specific properties of the target ligand.
| Parameter | Stage | Typical Value | Analytical Method |
| Molar Ratio (Ligand:Linker:EDC:NHS) | Coupling | 1 : 1.2 : 1.5 : 1.5 | - |
| Reaction Time | Coupling | 2 - 4 hours | TLC, LC-MS |
| Reaction Yield | Coupling | 60 - 85% | LC-MS, NMR |
| TFA Concentration | Deprotection | 20-50% in DCM | - |
| Reaction Time | Deprotection | 1 - 2 hours | TLC, LC-MS |
| Reaction Yield | Deprotection | >90% | LC-MS, NMR |
| Purity of Final Conjugate | Post-Purification | >95% | HPLC, LC-MS |
Experimental Protocols
Part 1: Coupling of this compound to the Target Ligand
This protocol describes the formation of an amide bond between the target ligand containing a carboxylic acid and the this compound linker.
Materials and Reagents:
-
Target ligand with a carboxylic acid group
-
This compound (N-Boc-1,5-diaminopentane)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
LC-MS for reaction monitoring and product characterization
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the target ligand (1 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the solution from step 1, add NHS (1.5 equivalents) and EDC-HCl (1.5 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid. The formation of the NHS ester can be monitored by TLC or LC-MS.
-
Addition of the Linker: In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated ligand solution from step 2.
-
Coupling Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material (target ligand) is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product (Ligand-C5-NH-Boc) by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to obtain the pure conjugate.
-
Characterization: Confirm the structure and purity of the Ligand-C5-NH-Boc conjugate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The successful conjugation will be indicated by the appearance of signals corresponding to the C5-NH-Boc linker in the NMR spectra and the correct molecular ion peak in the mass spectrum.
Part 2: Boc Deprotection of the Ligand-C5-NH-Boc Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials and Reagents:
-
Purified Ligand-C5-NH-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve the purified Ligand-C5-NH-Boc conjugate (1 equivalent) in anhydrous DCM.
-
Deprotection Reaction: To the solution from step 1, add TFA to a final concentration of 20-50% (v/v). Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The deprotection is typically complete within 1-2 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene (3 x) to ensure complete removal of residual TFA.
-
The resulting product is the TFA salt of the deprotected amine. For neutralization, dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the free amine.
-
-
Purification (if necessary): If the product is not pure after work-up, it can be purified by column chromatography on silica gel or by preparative HPLC.
-
Characterization: Confirm the structure of the deprotected product (Ligand-C5-NH2) by ¹H NMR and HRMS. The disappearance of the Boc signal in the ¹H NMR spectrum (typically a singlet at ~1.4 ppm) and the corresponding mass change in the mass spectrum will confirm successful deprotection.
Visualizations
Caption: Experimental workflow for coupling this compound to a target ligand.
Caption: Logical relationship of the synthesized conjugate in PROTAC formation.
References
Application Notes and Protocols for NH2-C5-NH-Boc in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the bifunctional linker, tert-butyl (5-aminopentyl)carbamate, commonly known as NH2-C5-NH-Boc or N-Boc-cadaverine, in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthesis, experimental protocols, and relevant biological data associated with PROTACs incorporating this specific five-carbon alkyl linker.
Introduction to this compound as a PROTAC Linker
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The nature of the linker—its length, rigidity, and composition—is a critical determinant of the PROTAC's efficacy in forming a stable and productive ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of target protein degradation.
This compound is a versatile, flexible, alkyl-based linker building block. Its five-carbon chain provides a moderate length that can effectively span the distance between a target protein and an E3 ligase, facilitating the formation of a functional ternary complex. The terminal primary amine and the Boc-protected amine offer orthogonal handles for sequential conjugation to the POI and E3 ligase ligands, making it a valuable tool in the modular synthesis of PROTAC libraries.
Application Example: Pomalidomide-C5-Dovitinib PROTAC for FLT3-ITD Degradation
A notable application of the this compound linker is in the development of a PROTAC targeting FMS-like tyrosine kinase 3 with an internal tandem duplication (FLT3-ITD), a driver mutation in acute myeloid leukemia (AML). This PROTAC, herein referred to as Pomalidomide-C5-Dovitinib, couples the multikinase inhibitor Dovitinib (the POI ligand) with Pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase, via the five-carbon alkyl chain derived from this compound.
Quantitative Data Summary
The following table summarizes the biological activity of the Pomalidomide-C5-Dovitinib PROTAC in FLT3-ITD positive AML cells (MV4-11 cell line), demonstrating the effectiveness of the C5 linker in promoting potent protein degradation and antiproliferative activity.[1]
| Compound ID | Linker Structure | Antiproliferative IC50 (nM) in MV4-11 cells | FLT3-ITD Degradation |
| Dovitinib | N/A | 10.5 | No degradation |
| Compound 1 | Shorter Alkyl Linker | 8.7 | Moderate degradation |
| Pomalidomide-C5-Dovitinib | C5 Alkyl Linker | 4.3 | Strong degradation |
| Compound 3 | Longer PEG-based Linker | 6.2 | Significant degradation |
Data adapted from the supplementary information of "Proteolysis-Targeting Chimera (PROTAC) Modification of Dovitinib Enhances the Antiproliferative Effect against FLT3-ITD-Positive Acute Myeloid Leukemia Cells".[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using the this compound linker and subsequent biological evaluation.
General Synthesis of a Pomalidomide-C5-POI PROTAC
The synthesis involves a two-step process: first, the conjugation of the linker to the E3 ligase ligand (Pomalidomide), followed by deprotection and subsequent coupling to the POI ligand.
Step 1: Synthesis of Pomalidomide-Linker Intermediate [1]
-
To a solution of 4-fluorothalidomide in a suitable solvent (e.g., Dimethylformamide - DMF), add this compound (N-Boc-1,5-diaminopentane) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up and purified to yield the Boc-protected Pomalidomide-linker intermediate.
-
The Boc protecting group is then removed under mild acidic conditions (e.g., Trifluoroacetic acid - TFA in Dichloromethane - DCM) to yield the Pomalidomide-linker-amine intermediate.
Step 2: Conjugation to the POI Ligand [1]
-
Activate the carboxylic acid group on a modified POI ligand precursor (e.g., a derivative of Dovitinib) using a peptide coupling agent such as HATU or HBTU in the presence of a base (e.g., DIPEA).
-
Add the Pomalidomide-linker-amine intermediate from Step 1 to the activated POI ligand derivative.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
Western Blotting for Protein Degradation Assessment[1]
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Treatment: Seed cells (e.g., MV4-11) in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-FLT3) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification: Perform densitometry analysis to quantify the protein bands. Normalize the target protein levels to the loading control to determine the extent of degradation.
In Vitro Ubiquitination Assay[1]
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of the PROTAC for a shorter time course (e.g., 2-6 hours). Include a group co-treated with a proteasome inhibitor (e.g., MG132) to block degradation and allow ubiquitinated protein to accumulate. Lyse the cells under denaturing conditions to preserve ubiquitination.
-
Immunoprecipitation: Incubate the cell lysates with an anti-target protein antibody (e.g., anti-FLT3) overnight at 4°C to immunoprecipitate the target protein.
-
Western Blotting for Ubiquitin: Elute the immunoprecipitated protein and analyze by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increased smear of high-molecular-weight bands in the PROTAC-treated sample (especially in the presence of a proteasome inhibitor) indicates ubiquitination of the target protein.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and biological evaluation.
References
Application Notes and Protocols for Bioconjugation Utilizing Primary Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques that target primary amines are fundamental in life sciences research and therapeutic development. Primary amines (-NH2), readily available on the N-terminus of polypeptides and the side chains of lysine residues, are common targets for covalently linking biomolecules.[1] This document provides detailed application notes and protocols for two of the most prevalent amine-reactive bioconjugation methods: EDC/NHS coupling, which forms a stable amide bond, and reductive amination, resulting in a secondary amine linkage. Understanding the principles and practical considerations of these techniques is crucial for the successful design and execution of bioconjugation experiments, ranging from protein-protein interaction studies to the development of antibody-drug conjugates (ADCs).[2][3]
Core Bioconjugation Chemistries
EDC/NHS Coupling (Amide Bond Formation)
This method is widely used for its efficiency in forming stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2).[4] The reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester, which then efficiently reacts with a primary amine to form a robust amide bond.[6]
Reductive Amination (Secondary Amine Bond Formation)
Reductive amination provides an alternative strategy for conjugating molecules to primary amines. This technique involves the reaction of an aldehyde or ketone with a primary amine to form a Schiff base (imine intermediate).[7][8] This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine linkage.[7][9] This method is particularly useful when one of the molecules to be conjugated contains or can be modified to contain an aldehyde group.[6]
Data Presentation: Comparative Analysis of Bioconjugation Techniques
The selection of a bioconjugation strategy depends on several factors, including the desired stability of the linkage, the reaction conditions, and the nature of the biomolecules involved. The following tables provide a summary of key quantitative parameters to aid in this selection process.
| Parameter | EDC/NHS Coupling | Reductive Amination | References |
| Bond Type | Amide (-CO-NH-) | Secondary Amine (-CH2-NH-) | [4][7] |
| Reactants | Carboxyl group, Primary amine | Aldehyde/Ketone, Primary amine | [4][7] |
| Key Reagents | EDC, NHS/Sulfo-NHS | Sodium Cyanoborohydride (NaBH3CN) | [5][9] |
| Optimal pH (Activation) | 4.5 - 6.0 | 6.0 - 9.0 (for imine formation) | [10][11] |
| Optimal pH (Coupling) | 7.0 - 8.5 | 6.0 - 9.0 | [10][11] |
| Typical Reaction Time | 2 - 4 hours to overnight | 2 hours to overnight | [5] |
| Bond Stability | Highly stable, long half-life | Stable | [12] |
| Linker Type | Property Affected | Observation with Increasing PEG Length | References |
| Polyethylene Glycol (PEG) | Solubility | Increases | [1] |
| Hydrodynamic Radius | Increases, leading to reduced renal clearance | [1] | |
| Immunogenicity | Decreases | [1] | |
| Proteolytic Degradation | Decreases | [1] | |
| In Vivo Half-life | Increases | [2] | |
| Steric Hindrance | May increase, potentially affecting binding affinity | [1] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling for Protein-Protein Conjugation
This protocol describes the conjugation of a protein with available carboxyl groups to a protein with available primary amines.
Materials:
-
Protein #1 (with carboxyl groups)
-
Protein #2 (with primary amines)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve Protein #1 in Activation Buffer at a concentration of 1-10 mg/mL. Dissolve Protein #2 in Coupling Buffer at a similar concentration.
-
Activation of Protein #1:
-
Add EDC and Sulfo-NHS to the Protein #1 solution. A common starting molar excess is 10-fold EDC and 25-fold Sulfo-NHS relative to the carboxyl groups on Protein #1.[10]
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents: Immediately pass the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation:
-
Immediately add the activated Protein #1 to the Protein #2 solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS esters.
-
Purification: Purify the conjugate using size-exclusion chromatography to separate the protein conjugate from unreacted proteins and byproducts.
Protocol 2: Reductive Amination for Conjugating an Aldehyde-Containing Molecule to a Protein
This protocol is suitable for labeling a protein with a molecule that has an aldehyde functional group.
Materials:
-
Protein (with primary amines)
-
Aldehyde-containing molecule
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Sodium Cyanoborohydride (NaBH3CN) solution (prepare fresh in Reaction Buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Desalting column or dialysis cassette
Procedure:
-
Protein and Ligand Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the aldehyde-containing molecule in the Reaction Buffer at a 10- to 50-fold molar excess to the protein.
-
-
Conjugation Reaction:
-
Add the aldehyde-containing molecule solution to the protein solution.
-
Add NaBH3CN to a final concentration of 5-10 mM.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes to consume any unreacted aldehyde groups.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EDC/NHS coupling reaction mechanism.
Caption: Reductive amination reaction mechanism.
Caption: General experimental workflow for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uregina.ca [uregina.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc Deprotection of NH2-C5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-1,5-diaminopentane (NH2-C5-NH-Boc). The removal of the Boc group is a critical step in many synthetic pathways, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] This guide covers the most common and effective methods, including acidic and thermal deprotection, offering a comparative overview to aid in method selection.
Overview of Boc Deprotection Methods
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability in various conditions and the relative ease of its removal under acidic conditions.[1] The most prevalent methods for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] Alternative methods, such as thermal deprotection, offer a "green" chemistry approach by avoiding the use of strong acids.[4] Catalytic hydrogenation, a common method for other protecting groups like Cbz, is generally not effective for the removal of the Boc group.[3][5]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical quantitative data for various Boc deprotection methods, allowing for easy comparison of reaction parameters and outcomes.
| Method | Reagents/Conditions | Solvent(s) | Temperature | Reaction Time | Typical Yield | Notes |
| Acidic Deprotection | ||||||
| Trifluoroacetic Acid (TFA) | 25-50% TFA | Dichloromethane (DCM) | Room Temperature | 0.5 - 4 hours | >95% | A very common and efficient method.[3][6] The product is obtained as a TFA salt. |
| Hydrochloric Acid (HCl) | 4M HCl | 1,4-Dioxane, Ethyl Acetate | Room Temperature | 1 - 16 hours | >90% | The product precipitates as the hydrochloride salt, which can simplify purification.[1][7] |
| p-Toluenesulfonic Acid (TsOH) | TsOH·H2O | Dimethoxyethane (DME) | 40°C | 2 hours | High | An alternative to volatile acids like TFA and HCl.[8] |
| Thermal Deprotection | ||||||
| Heating | No catalyst required | Methanol, Toluene, Water | 180 - 270°C | 30 min - several days | Variable | A potentially greener method, but requires high temperatures which may not be suitable for all substrates.[4][9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for Boc deprotection.
Materials:
-
N-Boc-1,5-diaminopentane (this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-1,5-diaminopentane in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
To the stirred solution, add an equal volume of TFA (e.g., for 10 mL of DCM, add 10 mL of TFA for a 50% solution). The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 2 hours.[6]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue is the TFA salt of the diamine. For isolation of the free amine, proceed to the workup.
-
Workup: Dissolve the residue in an appropriate organic solvent like ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of NaHCO3 to neutralize the remaining acid. CAUTION: CO2 evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo to obtain the deprotected 1,5-diaminopentane.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another common acidic deprotection procedure, often resulting in the precipitation of the product as its hydrochloride salt.
Materials:
-
N-Boc-1,5-diaminopentane (this compound)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place the N-Boc-1,5-diaminopentane in a round-bottom flask.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can range from 1 to 16 hours.[7]
-
Upon completion, the product will often precipitate as the dihydrochloride salt.
-
The solid can be collected by filtration, washed with a solvent like diethyl ether, and dried under vacuum to yield the 1,5-diaminopentane dihydrochloride.[1]
Protocol 3: Thermal Boc Deprotection
This protocol provides a greener alternative to acidic deprotection, although it requires significantly higher temperatures.
Materials:
-
N-Boc-1,5-diaminopentane (this compound)
-
High-boiling point solvent (e.g., methanol, toluene, or water)
-
High-temperature reaction vessel (e.g., sealed tube or microwave reactor)
Procedure:
-
Dissolve the N-Boc-1,5-diaminopentane in a suitable high-boiling point solvent in a vessel capable of withstanding high temperatures and pressures.
-
Heat the reaction mixture to a high temperature, typically in the range of 180-270°C.[4][9] Microwave irradiation can also be used to accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS. Reaction times can be long, from 30 minutes to several days, depending on the substrate and temperature.[4][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude deprotected amine.
-
Further purification may be necessary, for example, by distillation or chromatography.
Visualizations
The following diagrams illustrate the general workflow of a Boc deprotection experiment and the logical relationship between the different deprotection methods.
Caption: General experimental workflow for Boc deprotection.
Caption: Classification of Boc deprotection methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Incorporating NH2-C5-NH-Boc in Small Molecule Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The bifunctional linker, N-Boc-1,5-diaminopentane (NH2-C5-NH-Boc), is a crucial building block in modern small molecule drug discovery, particularly in the burgeoning field of targeted protein degradation. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively degrade proteins of interest (POIs).
The C5 alkyl chain of this compound serves as a flexible spacer, connecting a ligand that binds to the POI (the "warhead") to a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). The length and chemical nature of this linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on one of the terminal amines allows for a controlled, stepwise synthesis of the PROTAC, preventing unwanted side reactions and enabling the sequential coupling of the warhead and the E3 ligase ligand.[4]
The selection of an appropriate linker length is a key step in PROTAC optimization. While flexible linkers like alkyl chains offer synthetic accessibility, the optimal length is highly dependent on the specific POI and E3 ligase pair.[2][3] Systematic variation of the linker length, often through the synthesis of a library of PROTACs with different linker lengths, is a common strategy to identify the most potent degrader.
Quantitative Data on Linker Length and PROTAC Efficacy
The following tables summarize the impact of linker length on the degradation efficiency of PROTACs from published studies.
Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation [2]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 12 - 29 | Submicromolar | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [5][6]
| Linker Length (atoms) | Degradation Efficacy |
| 12 | Effective |
| 16 | More Potent |
Table 3: Impact of Linker Length on BRD4 Degradation (dBET series)
| PROTAC | Linker Composition | DC50 (nM) |
| dBET57 | C2 alkyl | >1000 |
| dBET1 | C4 alkyl | 180 |
| dBET6 | C8 alkyl | 30 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the general steps for the synthesis of a PROTAC, starting with the coupling of a "warhead" containing a carboxylic acid to this compound, followed by Boc deprotection and coupling to an E3 ligase ligand with a carboxylic acid handle.
Step 1: Amide Coupling of Warhead to this compound
-
Materials:
-
Procedure:
-
Dissolve the Warhead-COOH in anhydrous DMF.
-
Add this compound, followed by HATU and DIPEA.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the Warhead-C5-NH-Boc conjugate.
-
Step 2: Boc Deprotection
-
Materials:
-
Warhead-C5-NH-Boc (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Warhead-C5-NH-Boc in DCM.
-
Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and TFA. Co-evaporate with toluene to remove residual TFA. The resulting amine salt is often used in the next step without further purification.
-
Step 3: Amide Coupling of E3 Ligase Ligand
-
Materials:
-
Warhead-C5-NH2 (from Step 2, 1.0 eq)
-
E3 Ligase Ligand-COOH (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF.
-
Add the Warhead-C5-NH2, followed by HATU and DIPEA.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]
-
Protocol 2: Purification of the Final PROTAC by Preparative RP-HPLC
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column suitable for preparative scale.
-
Mobile Phase:
-
A: Water with 0.1% TFA
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient of increasing B from 5% to 95% over a suitable time (e.g., 30-60 minutes). The optimal gradient will depend on the specific PROTAC.
-
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and filter to remove any particulate matter.
-
Inject the sample onto the equilibrated column.
-
Collect fractions based on the UV chromatogram.
-
Analyze the fractions by analytical LC-MS to identify those containing the pure PROTAC.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
-
Protocol 3: Western Blotting for Protein Degradation Analysis
-
Cell Culture and Treatment:
-
Plate cells expressing the protein of interest at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.
-
Visualizations
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: CRBN-mediated targeted protein degradation pathway.
Caption: VHL-mediated targeted protein degradation pathway.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. hplc.eu [hplc.eu]
- 10. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing NH2-C5-NH-Boc Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(tert-butoxycarbonyl)-1,5-diaminopentane (NH2-C5-NH-Boc) and its derivatives are versatile bifunctional building blocks crucial in medicinal chemistry and materials science. They serve as linkers in the synthesis of peptides, bioconjugates, and various pharmacologically active compounds. One amine group is protected by a tert-butoxycarbonyl (Boc) group, allowing for selective functionalization of the terminal primary amine. Accurate characterization is essential to ensure the purity, identity, and quality of these derivatives for their intended applications.
This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound derivatives.
Structural Elucidation and Identity Confirmation
The primary identification of this compound derivatives is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise chemical structure of the molecule in solution. Both ¹H NMR and ¹³C NMR are employed to confirm the carbon skeleton and the location of the Boc protecting group.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes typical chemical shift (δ) ranges for the parent compound, N-Boc-1,5-diaminopentane.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| C(CH₃)₃ (Boc) | 1.44 (s, 9H) | 28.5 |
| -CH₂- (C2, C3, C4) | 1.30-1.55 (m, 6H) | 26.0 - 32.0 |
| N-CH₂- (C1) | 3.05-3.15 (q, 2H) | 40.0 - 41.0 |
| N-CH₂- (C5) | 2.65-2.75 (t, 2H) | 41.5 - 42.5 |
| -NH- (Boc) | 4.50-4.80 (br s, 1H) | - |
| -NH₂ | 1.20-1.40 (br s, 2H) | - |
| C=O (Boc) | - | 156.0 |
| C(CH₃)₃ (Boc) | - | 79.0 |
Note: Chemical shifts can vary based on solvent and derivative structure. s=singlet, t=triplet, q=quartet, m=multiplet, br s=broad singlet.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the derivative and to support structural elucidation through fragmentation analysis. Electrospray ionization (ESI) is a common technique for these molecules.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument).
-
Data Acquisition:
-
Infuse the sample solution directly or via an LC system.
-
Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Perform MS/MS (tandem mass spectrometry) on the parent ion to obtain fragmentation data.
-
-
Data Analysis: Compare the observed m/z of the [M+H]⁺ ion with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the structure (e.g., loss of the Boc group or isobutylene).
Data Presentation: Expected Mass Spectrometry Data
| Compound | Formula | Calculated Mass [M] | Observed Ion [M+H]⁺ | Key Fragments |
| N-Boc-1,5-diaminopentane | C₁₀H₂₂N₂O₂ | 202.17 | 203.18 | 147.12 ([M-C₄H₈+H]⁺), 103.11 ([M-Boc+H]⁺) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid method to identify the key functional groups present in the molecule.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3400 (two bands) |
| N-H (Amide/Carbamate) | Stretching | 3200 - 3400 (single band) |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
| C=O (Carbamate) | Stretching | 1680 - 1710 |
| N-H (Amine/Amide) | Bending | 1550 - 1650 |
| C-O (Carbamate) | Stretching | 1160 - 1250 |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound derivatives.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Gradient: A typical gradient might be 5% to 95% Solvent B over 20 minutes.
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: Example HPLC Purity Data
| Parameter | Value |
| Column | C18 (4.6 x 150 mm) |
| Mobile Phase | A: H₂O + 0.1% TFA; B: ACN + 0.1% TFA |
| Gradient | 10-90% B over 20 min |
| Retention Time (t_R) | 12.5 min |
| Purity (by area %) | >98% |
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the characterization and quality control of this compound derivatives.
Caption: Overall workflow from synthesis to quality control release.
Caption: Decision logic for analytical characterization.
Application Notes and Protocols for Alkyl Chain Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Targeted Protein Degradation (TPD) and PROTACs
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1] Proteolysis-Targeting Chimeras (PROTACs) are the most prominent class of TPD molecules.[2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable".[4]
The Critical Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer but a critical determinant of a PROTAC's biological activity and physicochemical properties.[7][8] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.[9][10] An optimized linker confers favorable properties such as solubility and cell permeability while ensuring the correct spatial orientation between the target protein and the E3 ligase.[8][11]
Alkyl Chain Linkers: A Cornerstone of PROTAC Design
Alkyl chains, along with polyethylene glycol (PEG) chains, are the most common motifs used in PROTAC linker design.[3][] They are composed of saturated or unsaturated hydrocarbon chains and are prized for their synthetic tractability and chemical stability.[9][13][14]
Advantages of Alkyl Linkers:
-
Synthetic Accessibility : Alkyl linkers are readily synthesized and incorporated into PROTACs using a wide array of robust chemical methods and commercially available building blocks.[3][]
-
Tunable Length : The length of an alkyl chain can be easily and systematically varied, which is crucial for optimizing the distance between the POI and E3 ligase.[3][9]
-
Chemical Stability : The hydrocarbon backbone is generally stable under physiological conditions, contributing to the overall stability of the PROTAC molecule.[13]
-
Modulation of Physicochemical Properties : Alkyl chains influence the lipophilicity of the PROTAC, which can affect properties like cell permeability.[3][11]
Limitations of Alkyl Linkers:
-
Hydrophobicity : Alkyl linkers are inherently hydrophobic, which can lead to poor aqueous solubility and limit cellular uptake.[9][13][14] This can sometimes be mitigated by incorporating heteroatoms like oxygen or nitrogen into the chain.[13]
-
Potential for Non-specific Binding : The hydrophobic nature of long alkyl chains may contribute to non-specific binding to other proteins or cellular components.[9]
The "Hook Effect" and the Importance of Optimal Linker Length
The relationship between linker length and degradation efficiency is often non-linear, exhibiting a "hook effect" or "Goldilocks principle". A linker that is too short may cause steric clashes, preventing the simultaneous binding of the POI and E3 ligase and thus inhibiting ternary complex formation.[8][11] Conversely, a linker that is too long may not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer.[8][11] Therefore, an optimal linker length exists for each specific POI-ligand-E3 system, which must be determined empirically.[3][6]
Quantitative Data on Alkyl Linker Length and Degradation Efficacy
Systematic variation of alkyl linker length is a key optimization strategy. The tables below summarize data from seminal studies demonstrating this principle.
Table 1: Estrogen Receptor α (ERα) Degradation in MCF7 Cells [3][6][15][16]
| PROTAC Compound | Linker Type | Linker Length (atoms) | ERα Degradation (Dmax) | Cytotoxicity (IC50) |
|---|---|---|---|---|
| 11 | Alkyl | 9 | Moderate | 140 µM |
| 12 | Alkyl | 12 | Good | > 200 µM |
| 13 | Alkyl | 16 | Excellent | 27 µM |
| 14 | Alkyl | 19 | Poor | > 200 µM |
| 15 | Alkyl | 21 | Poor | > 200 µM |
Data adapted from Cyrus et al. highlights an optimal linker length of 16 atoms for ERα degradation.
Table 2: TANK-Binding Kinase 1 (TBK1) Degradation [3]
| PROTAC Compound | Linker Type | Linker Length (atoms) | Degradation Potency (DC50) | Maximum Degradation (Dmax) |
|---|---|---|---|---|
| Series 1 | Alkyl/Ether | < 12 | No Degradation Observed | N/A |
| Series 2 | Alkyl/Ether | 12 to 20 | Submicromolar | > 90% |
| Optimal Cmpd | Alkyl/Ether | 21 | 3 nM | 96% |
| Series 3 | Alkyl/Ether | 29 | 292 nM | 76% |
Data adapted from an Arvinas study shows a minimum required linker length and a decrease in potency with excessively long linkers.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC with an Alkyl Linker
This protocol describes a generalized, modular approach for synthesizing a PROTAC using a commercially available bifunctional alkyl linker building block.[3]
Objective: To couple a POI ligand and an E3 ligase ligand via an alkyl linker.
Materials:
-
POI ligand with a reactive handle (e.g., a primary amine).
-
E3 ligase ligand with a reactive handle (e.g., a primary amine).
-
Bifunctional alkyl linker, e.g., Di(N-succinimidyl) glutarate (DSG) or Di(N-succinimidyl) suberate (DSS).[3]
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Reverse-phase HPLC for purification.
-
LC-MS and NMR for characterization.
Methodology:
-
Step 1: First Coupling Reaction: a. Dissolve the POI ligand (1.0 eq) in anhydrous DMF. b. Add the bifunctional alkyl linker (e.g., DSS, 1.1 eq) to the solution. c. Add a non-nucleophilic base such as TEA or DIPEA (2.0 eq). d. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the formation of the mono-succinimidyl intermediate is complete.
-
Step 2: Second Coupling Reaction: a. To the reaction mixture from Step 1, add the E3 ligase ligand (1.0 eq). b. Continue stirring at room temperature overnight (12-16 hours). Monitor the reaction by LC-MS for the formation of the final PROTAC product.
-
Step 3: Purification: a. Quench the reaction with a small amount of water. b. Concentrate the mixture under reduced pressure. c. Purify the crude product using reverse-phase preparative HPLC to obtain the pure PROTAC.
-
Step 4: Characterization: a. Confirm the identity and purity of the final PROTAC compound using LC-MS and NMR spectroscopy.
Protocol 2: Assessment of PROTAC-Mediated Protein Degradation via Western Blot
This is the most common method to quantify the degradation of a target protein and determine key parameters like DC50 and Dmax.[5][17]
Objective: To measure the levels of a target protein in cells after treatment with a PROTAC.
Materials:
-
Cultured cells expressing the POI.
-
PROTAC compound stock solution (e.g., in DMSO).
-
Cell culture media and reagents.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease inhibitors.
-
BCA protein assay kit.
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blot equipment.
Methodology:
-
Cell Treatment: a. Plate cells in a multi-well plate and allow them to adhere overnight.[5] b. Prepare serial dilutions of the PROTAC compound in cell culture media. Include a vehicle-only control (e.g., 0.1% DMSO).[5] c. Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 18-24 hours).[5]
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS.[5] b. Add lysis buffer to each well and incubate on ice for 30 minutes.[5] c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[5]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[5]
-
SDS-PAGE and Western Blot: a. Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.[5] b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[5] c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5] d. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[5] e. Incubate the membrane with the primary antibody for the POI overnight at 4°C. f. Wash the membrane and then incubate with the primary antibody for the loading control. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system.[5] b. Quantify the band intensities for the POI and the loading control. c. Normalize the POI signal to the loading control signal for each sample. d. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot this percentage against the log of the PROTAC concentration to determine the DC50 and Dmax values.
References
- 1. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 13. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with NH2-C5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for the formation of an amide bond between a carboxylic acid and N-(tert-butoxycarbonyl)-1,5-diaminopentane (also known as NH2-C5-NH-Boc or N-Boc-cadaverine). This procedure is a cornerstone in medicinal chemistry and drug development for the synthesis of various targeted compounds, including Proteolysis Targeting Chimeras (PROTACs), where this diamine often serves as a linker component.[1][2]
Introduction
The selective acylation of a monosubstituted diamine is a critical step in the synthesis of complex molecules. N-Boc-1,5-diaminopentane provides a versatile building block where one amine is protected by a tert-butyloxycarbonyl (Boc) group, allowing for the selective formation of an amide bond at the free primary amine. The Boc protecting group can be subsequently removed under mild acidic conditions to reveal a primary amine for further functionalization.[1]
This document outlines two common and effective protocols for this amide bond formation: one utilizing the carbodiimide coupling agent EDC in conjunction with HOBt, and another using the phosphonium-based coupling reagent BOP-Cl.
Data Presentation
The following table summarizes typical quantitative data for the key steps in the synthesis and subsequent amide coupling of this compound.
| Step | Reactants | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Analytical Method |
| Synthesis of this compound | 1,5-Diaminopentane, Di-tert-butyl dicarbonate | - | Methanol | 4 | 83 | >95 | Column Chrom. |
| Amide Bond Formation | This compound, Carboxylic Acid (generic) | EDC, HOBt | DMF/DCM | 12-24 | 70-95 | >95 | HPLC, NMR |
| Amide Bond Formation Example | (2S,3R)-2-methyl-3-(4-nitrophenyl)oxirane-2-carboxylic acid, (2R,5R)-2,5-dimethylpiperazine (as amine example) | BOP-Cl | Dichloromethane | 12 (overnight) | 74 | >98 | Column Chrom., NMR |
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/HOBt
This protocol describes a general and widely used method for the formation of an amide bond between a carboxylic acid and this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[3][4][5]
Materials:
-
Carboxylic acid of interest
-
N-(tert-butoxycarbonyl)-1,5-diaminopentane (this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) and EDC-HCl (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM or DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
This protocol details the synthesis of the starting material, N-(tert-butoxycarbonyl)-1,5-diaminopentane.[1][6]
Materials:
-
1,5-Diaminopentane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Chloroform
-
Ammonia solution
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of di-tert-butyl dicarbonate (100 mmol) in methanol (20 mL) under ice bath cooling conditions.
-
In a separate flask, dissolve 1,5-diaminopentane (20 mmol) in methanol (160 mL) and stir.
-
Slowly add the di-tert-butyl dicarbonate solution dropwise over 30 minutes to the stirred methanol solution of 1,5-diaminopentane.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an eluent of chloroform:methanol:ammonia (10:1:0.1) to give tert-butyl N-(5-aminopentyl)carbamate. The expected yield is approximately 83%.[6]
Visualizations
Caption: Workflow for the synthesis of this compound and subsequent amide bond formation.
References
- 1. N-Boc-cadaverine | 51644-96-3 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Boc-cadaverine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
common side reactions with NH2-C5-NH-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-C5-NH-Boc, also known as N-Boc-1,5-diaminopentane or tert-butyl (5-aminopentyl)carbamate[1][2][3]. This versatile linker is commonly used in peptide synthesis, drug development, and bioconjugation[4][5].
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when working with this compound?
A1: The most common side reaction depends on the transformation being performed.
-
During acylation of the primary amine: The most frequent side product is the di-acylated species, where the Boc-protected amine also reacts. This can occur if the Boc-group is unintentionally cleaved or under harsh reaction conditions.
-
During Boc-deprotection: A common issue is incomplete deprotection, which leads to a mixture of starting material and the desired di-amine product[6]. Additionally, the tert-butyl cation generated during acidic deprotection can lead to unwanted alkylation of other nucleophilic functional groups in the molecule[7].
-
During its own synthesis from 1,5-diaminopentane: The primary side product is the di-Boc protected diamine[8][9].
Q2: How can I minimize the formation of the di-acylated product during a reaction with the primary amine of this compound?
A2: To minimize di-acylation, it is crucial to use mild reaction conditions that will not cleave the acid-labile Boc protecting group. Use a non-acidic coupling reagent and perform the reaction at room temperature or below. Careful control of stoichiometry (using a slight excess of this compound) can also favor the mono-acylated product.
Q3: What are the best practices for storing this compound?
A3: this compound should be stored in a cool (2-8°C), dry place, away from strong acids and oxidizing agents[3][4]. It is a viscous, colorless to light yellow liquid that should be kept in a tightly sealed container to prevent degradation[4][10].
Q4: What are the typical conditions for Boc deprotection, and what should I do if the reaction is incomplete?
A4: The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane[11]. If deprotection is incomplete, you can try prolonging the reaction time or increasing the concentration of the acid[6]. However, be aware that harsher conditions may affect other acid-sensitive functional groups. Alternative, milder methods like using TMS-I or thermal deprotection can also be considered for sensitive substrates[12].
Troubleshooting Guides
Problem 1: Multiple spots on TLC/LC-MS after acylation, indicating a mixture of products.
-
Question: I reacted my carboxylic acid with this compound and my TLC/LC-MS shows my desired product along with a major byproduct. What could be the issue?
-
Answer: The most likely byproduct is the di-acylated species. This can happen if some of the Boc protecting group was cleaved during the reaction, exposing the second amine for acylation. Another possibility is the presence of unreacted 1,5-diaminopentane in your starting material.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Run a TLC or LC-MS of your starting this compound to ensure it is free from 1,5-diaminopentane.
-
Use Milder Coupling Conditions: Avoid acidic coupling reagents. Use carbodiimide-based coupling agents (like EDC with HOBt) or activated esters (like NHS esters) at neutral pH.
-
Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to minimize potential Boc-deprotection.
-
Purification: The di-acylated product can often be separated from the mono-acylated product by silica gel column chromatography.
-
Problem 2: Incomplete Boc-deprotection.
-
Question: I treated my Boc-protected compound with 20% TFA in DCM, but after 2 hours, I still see a significant amount of starting material. Why is my deprotection not going to completion?
-
Answer: The Boc group can sometimes be surprisingly resistant to cleavage, especially in complex molecules[6]. The reaction may require more stringent conditions or a longer reaction time.
-
Troubleshooting Steps:
-
Increase Reaction Time: Continue to monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 4-6 hours).
-
Increase Acid Concentration: If prolonged time is ineffective, consider using a higher concentration of TFA (e.g., 50%) or switching to 4M HCl in dioxane, which is often more effective[12].
-
Add a Scavenger: The tert-butyl cation formed during deprotection can sometimes interfere with the reaction. Adding a scavenger like triisopropylsilane (TIS) or thioanisole can help drive the reaction to completion.
-
Consider Thermal Deprotection: For substrates that are thermally stable but acid-sensitive, heating the compound in a high-boiling point solvent like dioxane or toluene can effect Boc deprotection[12].
-
Data Presentation
The synthesis of mono-Boc-1,5-diaminopentane often involves reacting 1,5-diaminopentane with di-tert-butyl dicarbonate (Boc₂O). A key challenge is minimizing the formation of the di-protected byproduct. The table below summarizes yields from different protocols, highlighting the impact of reaction conditions on selectivity.
| 1,5-Diaminopentane (equivalents) | Boc₂O (equivalents) | Solvent | Reaction Time (h) | Yield of Mono-Boc Product | Reference |
| 5 | 1 | Methanol | 4 | 83% | [13] |
| 3 | 1 | tert-Butanol | 16.5 | 20% (after workup to remove di-Boc) | [8] |
| 8 | 1 | 1,4-Dioxane | 22 | 96.76% | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound (High Diamine Excess Method)
This protocol aims to maximize the yield of the mono-protected product by using a large excess of the starting diamine[13].
-
Dissolve 1,5-diaminopentane (73.31 mmol) in 25 mL of 1,4-dioxane.
-
Prepare a solution of di-tert-butyl pyrocarbonate (Boc₂O) (9.16 mmol) in 10 mL of 1,4-dioxane.
-
Cool the diamine solution to 0°C in an ice bath.
-
Add the Boc₂O solution dropwise to the stirred diamine solution at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 22 hours.
-
Remove the solvent via rotary evaporation.
-
Dissolve the residue in water and filter to remove any insoluble material (di-Boc protected diamine).
-
Extract the aqueous solution three times with dichloromethane.
-
Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the product as an oil.
Protocol 2: General Boc-Deprotection using TFA
This is a standard protocol for removing the Boc protecting group[11].
-
Dissolve the N-Boc protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.
-
The resulting amine salt can be used as is or neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracting the free amine into an organic solvent.
Mandatory Visualization
Below are diagrams illustrating key workflows and reaction pathways involving this compound.
References
- 1. 51644-96-3 | N-boc-1,5-diaminopentane | Tetrahedron [thsci.com]
- 2. N-Boc-1,5-diaminopentane|lookchem [lookchem.com]
- 3. N-Boc-cadaverine | 51644-96-3 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 51644-96-3 Cas No. | N-Boc-1,5-Diaminopentane | Apollo [store.apolloscientific.co.uk]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 10. 1,5-Diaminopentane | 462-94-2 [chemicalbook.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. N-Boc-cadaverine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing NH2-C5-NH-Boc Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of mono-Boc protected 1,5-diaminopentane (NH2-C5-NH-Boc).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of mono-Boc protected 1,5-diaminopentane?
A1: The main challenge in the mono-protection of 1,5-diaminopentane is the formation of the di-protected byproduct, N,N'-di-Boc-1,5-diaminopentane, along with the difficulty of separating the desired mono-protected product from the unreacted diamine and the di-protected byproduct. This is due to the similar reactivity of the two primary amine groups.
Q2: What are the common strategies to improve the yield of the mono-Boc product?
A2: Several strategies can be employed to enhance the selective formation of the mono-Boc product:
-
Stoichiometric Control: Using a significant excess of the diamine or a substoichiometric amount of di-tert-butyl dicarbonate (Boc-anhydride) can statistically favor mono-protection.
-
Acid-Mediated Mono-Protection: Temporarily protecting one of the amine groups as a hydrochloride salt significantly improves selectivity. This is a widely used and effective method.[1][2]
-
Solvent Selection: The choice of solvent can impact the solubility of reactants and intermediates, thereby influencing the reaction outcome.
-
Temperature Control: Maintaining a low temperature during the reaction can help control the reaction rate and improve selectivity.
Q3: What are the typical yields for the mono-Boc protection of 1,5-diaminopentane?
A3: Yields can vary significantly depending on the chosen method. With optimized protocols, yields for mono-Boc-1,5-diaminopentane can range from moderate to high. For instance, methods employing an excess of diamine have reported yields around 83%, while acid-mediated methods can also achieve high yields.[3]
Troubleshooting Guide
Problem 1: Low yield of the desired mono-Boc product.
| Possible Cause | Troubleshooting Step |
| Formation of significant amounts of di-Boc byproduct. | - Adjust Stoichiometry: Increase the excess of 1,5-diaminopentane (e.g., 3 to 5 equivalents). Alternatively, use a substoichiometric amount of Boc-anhydride (e.g., 0.8 equivalents). - Employ Acid Protection: Add one equivalent of a suitable acid (e.g., HCl, or generate it in situ with Me3SiCl) to the diamine before adding the Boc-anhydride. This will form the mono-hydrochloride salt, effectively protecting one amine group.[1] |
| Unreacted starting material. | - Check Reagent Quality: Ensure the Boc-anhydride is fresh and has not hydrolyzed. - Optimize Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC). |
| Poor reaction conditions. | - Solvent Choice: Ensure a suitable solvent is used. Methanol is often a good choice as it helps to keep all components in solution. Apolar solvents like dichloromethane or toluene may cause precipitation. - Temperature Control: Perform the reaction at a controlled low temperature (e.g., 0 °C) to improve selectivity. |
Problem 2: Difficulty in purifying the mono-Boc product.
| Possible Cause | Troubleshooting Step |
| Co-elution of product, starting material, and byproduct during chromatography. | - Acid-Base Extraction: This is a highly effective method for purification. The di-Boc byproduct is significantly less basic than the mono-Boc product and the starting diamine. Washing the crude reaction mixture with a dilute acid solution will remove the more basic components into the aqueous layer, leaving the di-Boc product in the organic layer. The aqueous layer can then be basified, and the desired mono-Boc product can be extracted with an organic solvent. |
| Product loss during workup. | - Careful pH Adjustment: When performing an acid-base extraction, ensure the pH is carefully controlled at each step to prevent the loss of the desired product. - Thorough Extraction: Use an adequate volume of organic solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
Data Presentation
Table 1: Effect of Stoichiometry on Mono-Boc Protection Yield
| Diamine:Boc-Anhydride Ratio | Reported Yield of Mono-Boc Product | Reference |
| 1:0.8 (Piperazine) | ~45% | |
| 5:1 (1,5-Diaminopentane) | 83% | [3] |
| 1:1 (with 1 eq. HCl) | 65-87% for various diamines | [2] |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Observation | Reference |
| Methanol | Keeps reagents and products in solution. | |
| Dichloromethane | Can lead to the formation of solid particles and reactor blockage in flow chemistry. | |
| Toluene | Can lead to the formation of solid particles and reactor blockage in flow chemistry. | |
| 1,4-Dioxane | Used in a protocol with a reported yield of 96.76%. | [3] |
Experimental Protocols
Protocol 1: Mono-Boc Protection using Excess Diamine
This protocol is adapted from a method described for the synthesis of N-Boc-cadaverine.[3]
-
Under ice bath cooling, prepare a solution of di-tert-butyl dicarbonate (100 mmol) in methanol (20 mL).
-
In a separate flask, dissolve 1,5-diaminopentane (20 mmol) in methanol (160 mL).
-
Slowly add the di-tert-butyl dicarbonate solution dropwise to the stirred 1,5-diaminopentane solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an eluent of chloroform:methanol:ammonia (10:1:0.1) to obtain tert-butyl N-(5-aminopentyl)carbamate.
Protocol 2: Acid-Mediated Selective Mono-Boc Protection
This protocol is a general method that can be adapted for 1,5-diaminopentane.[1][4]
-
Dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C under a nitrogen atmosphere.
-
Slowly add chlorotrimethylsilane (Me3SiCl) (1 equivalent) dropwise to the stirred solution. A white precipitate may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2M NaOH solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.
Visualizations
Caption: Workflow for acid-mediated mono-Boc protection of diamines.
Caption: Troubleshooting guide for low yield in mono-Boc coupling.
References
preventing dimerization of NH2-C5-NH-Boc in solution
Welcome to the technical support center for NH2-C5-NH-Boc (N-(tert-Butoxycarbonyl)-1,5-diaminopentane). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this bifunctional linker, with a specific focus on preventing its unintended dimerization in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as N-Boc-cadaverine or tert-butyl (5-aminopentyl)carbamate, is a valuable bifunctional linker.[1] It possesses a reactive primary amine at one end and a Boc-protected primary amine at the other. The free amine can react with various functional groups like carboxylic acids, activated NHS esters, and carbonyls.[2][3] The Boc (tert-butyloxycarbonyl) protecting group is stable under many reaction conditions but can be readily removed with mild acid to reveal a second primary amine.[4][5] This allows for a sequential or orthogonal approach to conjugation. Common applications include its use in the synthesis of PROTACs, peptides, and other bioconjugates.[3]
Q2: What is dimerization in the context of this compound, and why is it problematic?
Dimerization refers to the unwanted reaction where two molecules of a substance link together. In the context of using this compound as a linker, dimerization can occur as a side reaction during a conjugation step. For example, if you are conjugating a molecule with an activated group (e.g., an NHS ester) to the primary amine of this compound, a dimer could form if a second molecule with an activated group reacts with the remaining amine of another linker-molecule conjugate. This leads to the formation of a homodimer of your target molecule, reducing the yield of the desired product and complicating purification.[6]
Q3: Under what conditions is dimerization of this compound most likely to occur?
Dimerization is not a significant issue when this compound is simply in solution by itself under normal storage conditions (2-8°C in a dry, dark place).[1][3] The risk of dimerization arises during conjugation reactions. Factors that can promote dimerization include:
-
High concentrations of the linker and the molecule to be conjugated.
-
Slow addition of one reactant to the other, allowing for side reactions to occur.
-
Sub-optimal stoichiometry , particularly an excess of the activated molecule relative to the linker.
-
Presence of impurities that could catalyze side reactions.
-
Prolonged reaction times at elevated temperatures.
Q4: How can I detect if dimerization has occurred in my reaction mixture?
The presence of dimers can typically be detected using standard analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the desired product and any side products, including dimers, by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): Dimerized products will likely have a different retention time compared to the starting materials and the desired monomeric product.
-
Thin Layer Chromatography (TLC): For a quick qualitative check, TLC can often resolve the dimer from the desired product and starting materials.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired conjugate and presence of a high molecular weight side product (potential dimer) in LC-MS or HPLC. | Incorrect stoichiometry; excess of the activated molecule. | Carefully control the stoichiometry. A slight excess of the this compound linker (e.g., 1.1 to 1.5 equivalents) can help to ensure that all of the activated molecule is consumed, minimizing the chance of it reacting with an already formed conjugate. |
| High concentration of reactants. | Perform the reaction at a lower concentration (higher dilution). This reduces the probability of intermolecular reactions (dimerization) and favors the desired intramolecular reaction. | |
| Slow reaction kinetics of the desired conjugation. | Ensure optimal reaction conditions (pH, temperature, solvent) for the specific conjugation chemistry being used to favor the desired reaction pathway. | |
| Formation of multiple unidentified side products. | Non-specific reactivity or degradation of reagents. | Ensure the purity of your starting materials and linker. Use fresh, high-quality reagents and solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if your molecules are sensitive to oxidation. |
| Reaction conditions are too harsh. | Avoid excessive heat and prolonged reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | |
| Difficulty in purifying the desired product from the dimer. | Similar physicochemical properties of the product and dimer. | Optimize the purification method. This may involve trying different chromatography columns, solvent gradients, or considering an alternative purification technique like preparative HPLC. Designing the synthesis with a purification tag on one of the molecules can also facilitate separation. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to an NHS-Ester Activated Molecule
This protocol outlines a general method for conjugating a molecule containing an N-hydroxysuccinimide (NHS) ester to the primary amine of this compound, with steps to minimize dimerization.
-
Reagent Preparation:
-
Dissolve the NHS-ester activated molecule in a suitable anhydrous aprotic solvent (e.g., DMF or DMSO) to a final concentration of 10-20 mM.
-
Prepare a separate solution of this compound (1.2 equivalents) in the same solvent.
-
-
Reaction Setup:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), add the solution of the NHS-ester activated molecule.
-
With rapid stirring, add the this compound solution dropwise to the reaction mixture over a period of 15-30 minutes. The slow addition of the linker helps to maintain a low concentration of the free amine, reducing the likelihood of a second conjugation event leading to a dimer.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes) to determine the point of maximum conversion to the desired product and minimize the formation of side products.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench any remaining unreacted NHS ester by adding a small amount of a primary amine-containing reagent (e.g., a few drops of ethanolamine or glycine solution).
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography or preparative HPLC to isolate the desired conjugate from any unreacted starting materials, by-products, and potential dimers.
-
Visualizations
Caption: Dimerization vs. Desired Reaction Pathway.
Caption: Experimental Workflow to Minimize Dimerization.
References
- 1. Cas 51644-96-3,N-Boc-cadaverine | lookchem [lookchem.com]
- 2. N-Boc-1,5-diaminopentane|lookchem [lookchem.com]
- 3. N-Boc-cadaverine | 51644-96-3 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NH₂-C₅-NH-Boc Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize NH₂-C₅-NH-Boc conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS-mediated NH₂-C₅-NH-Boc conjugation?
A1: The EDC/NHS coupling reaction involves two distinct steps, each with its own optimal pH range. The activation of a carboxyl group with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1] The subsequent reaction of the NHS-activated molecule with the primary amine of your NH₂-C₅-NH-Boc linker is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1] For a two-step protocol, it is recommended to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1]
Q2: What are the recommended buffers for this reaction?
A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[1]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used.[1] Other options include borate buffer or sodium bicarbonate buffer.
-
Avoid: Buffers like Tris, glycine, or acetate should be avoided as they contain reactive groups that will interfere with the coupling chemistry.[1]
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture and should be handled accordingly to maintain their activity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation. Once opened, use the required amount and then promptly reseal and store the vial under dry conditions. It is best to prepare solutions of EDC and NHS immediately before use.[1]
Q4: I am observing low to no yield of my desired conjugate. What are the potential causes?
A4: Low yields in amide coupling reactions are a common challenge. Several factors could be contributing to this issue, including inadequate activation of the carboxylic acid, low nucleophilicity of the amine, side reactions, steric hindrance, or suboptimal reaction conditions. A systematic troubleshooting approach is recommended to identify and resolve the root cause.
Q5: What are common side reactions, and how can I minimize them?
A5: Common side reactions include the formation of an N-acylurea byproduct when using carbodiimides like EDC, and racemization if your molecule contains chiral centers. To minimize N-acylurea formation, ensure the amine is available to react with the activated carboxylic acid promptly. For chiral molecules, the addition of additives like HOBt or Oxyma can help suppress racemization.[2]
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
This is one of the most common issues encountered. The underlying cause can often be traced back to reaction conditions or reagent quality.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. Use a pH meter calibrated for the buffer system you are using. |
| Inactive Reagents | Use fresh, high-quality EDC and NHS. EDC is particularly moisture-sensitive and can hydrolyze over time. |
| Interfering Substances in Buffer | Ensure your buffers are free from primary amines (e.g., Tris, glycine) and carboxylates. |
| Insufficient Reagent Concentration | Optimize the molar ratio of EDC, NHS, and the reactants. An excess of the coupling reagents is often required. |
| Steric Hindrance | If either the carboxyl-containing molecule or the NH₂-C₅-NH-Boc linker is sterically hindered, consider using a longer linker or a different coupling reagent. |
| Low Nucleophilicity of the Amine | While the primary amine on the C5 linker is generally nucleophilic, ensure the reaction conditions (e.g., pH) are optimal for its reactivity. |
| Precipitation During Reaction | If precipitation occurs, it could be due to protein aggregation at a specific pH or high concentrations of EDC.[1] Consider optimizing the buffer or reducing the EDC concentration. |
Issue 2: Presence of Multiple Products on TLC/LC-MS
This indicates the formation of side products or an incomplete reaction.
| Potential Cause | Recommended Action |
| Side Reactions | Optimize reaction time and temperature. Lowering the temperature may reduce side reactions. Monitor the reaction progress to determine the optimal time.[2] |
| Racemization | If applicable, add a racemization suppressant like HOBt or Oxyma to the reaction mixture. |
| Incomplete Reaction | Increase the reaction time or consider gentle heating (40-50 °C), but monitor for side product formation.[3] |
| Di-Boc or Unprotected Diamine Contamination | In the synthesis of the NH₂-C₅-NH-Boc linker, ensure complete and selective mono-protection to avoid mixtures of di-Boc and unprotected diamine. |
Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Coupling of a Carboxyl-Containing Molecule to NH₂-C₅-NH-Boc
This protocol is designed to minimize self-polymerization of molecules that contain both carboxyl and amine groups.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Carboxyl-containing molecule
-
NH₂-C₅-NH-Boc linker
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.
-
Add EDC (e.g., ~2mM final concentration) and Sulfo-NHS (e.g., ~5mM final concentration) to the solution of the carboxyl-containing molecule.[4]
-
React for 15 minutes at room temperature.[4]
-
-
Quenching of EDC (Optional but Recommended):
-
Add 2-mercaptoethanol to a final concentration of 20mM to quench the EDC.[4]
-
(Optional) Purify the activated molecule using a desalting column equilibrated with Coupling Buffer.
-
-
Coupling to NH₂-C₅-NH-Boc:
-
Add the NH₂-C₅-NH-Boc linker to the activated molecule solution. An equimolar ratio or a slight excess of the amine linker can be used.
-
Allow the reaction to proceed for 2 hours at room temperature.[4]
-
-
Quenching of Unreacted NHS Esters:
-
Add the Quenching Solution to block any unreacted NHS-ester sites. Incubate for 15 minutes.
-
-
Final Washes and Purification:
-
Purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reverse-phase HPLC) to remove unreacted starting materials and byproducts.
-
Protocol 2: Selective Mono-Boc Protection of a C5 Diamine
This protocol describes a method for the selective mono-protection of a diamine, which is a prerequisite for the conjugation reaction.
Materials:
-
C5 diamine (e.g., 1,5-diaminopentane)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous methanol
-
Me₃SiCl or SOCl₂
-
Water
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Diamine Solution Preparation:
-
In a round-bottom flask, dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen).[5]
-
-
Mono-protonation:
-
To the cooled solution, add one equivalent of Me₃SiCl or SOCl₂ dropwise. This generates HCl in situ, which protonates one of the amine groups.[5]
-
-
Addition of (Boc)₂O:
-
Reaction:
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
-
Workup:
-
Drying and Concentration:
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
-
Purification:
-
Purify the crude product by flash column chromatography if necessary.
-
Data Presentation
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling
| Parameter | Activation Step | Coupling Step | Reference |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | [1] |
| Buffer | MES | PBS, Borate, Bicarbonate | [1] |
| Temperature | Room Temperature | Room Temperature | [4] |
| Reaction Time | 15 minutes | 2 hours | [4] |
Table 2: Troubleshooting Summary for Low Yield
| Observation | Potential Cause | Suggested Solution |
| No product formation | Inactive reagents | Use fresh EDC and NHS |
| Low conversion | Suboptimal pH | Verify and adjust buffer pH |
| Multiple spots on TLC | Side reactions | Optimize reaction time and temperature |
| Precipitation | High EDC concentration or protein aggregation | Reduce EDC concentration or change buffer |
Visualizations
Caption: A typical workflow for a two-step EDC/NHS coupling experiment.
Caption: A logical workflow for troubleshooting low yield in conjugation reactions.
References
Technical Support Center: Navigating Solubility Challenges of Boc-Protected Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor solubility of Boc-protected compounds encountered during experimental work.
Troubleshooting Guide
Researchers often face challenges with the solubility of Boc-protected compounds during synthesis, purification, and handling. This guide provides a systematic approach to troubleshoot and resolve these issues.
Issue 1: Poor Solubility of Starting Material for Boc Protection
Scenario: Your amine starting material is poorly soluble in common organic solvents, hindering the Boc protection reaction. This is often the case with zwitterionic compounds like amino acids or molecules with multiple polar functional groups.
Troubleshooting Steps:
-
Solvent System Modification:
-
Co-solvent Systems: Employ a mixture of solvents to enhance solubility. Common examples include Tetrahydrofuran (THF)/water or acetone/water.[1] The organic solvent helps to solubilize the Boc anhydride, while water can dissolve the polar amine starting material.
-
Polar Aprotic Solvents: For highly polar substrates, consider using polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[2]
-
-
pH Adjustment:
-
Basic Conditions: For amino acids or other zwitterionic starting materials, adding a base can deprotonate the ammonium group, breaking the zwitterionic form and increasing solubility in organic solvents.[3] Commonly used bases include sodium hydroxide (NaOH), triethylamine (TEA), or sodium bicarbonate (NaHCO₃).[4]
-
-
Temperature Modification:
Experimental Protocol: Boc Protection of a Poorly Soluble Amine using a Co-solvent System
-
Preparation: In a round-bottom flask, dissolve the amine starting material (1 equivalent) in a 1:1 mixture of water and a suitable organic solvent (e.g., THF, acetone, or dioxane).[6]
-
Base Addition: Add a base such as sodium bicarbonate (2 equivalents) or triethylamine (1.5 equivalents) to the solution and stir until the amine is fully dissolved.[4]
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) in a minimal amount of the same organic solvent used in step 1 and add it dropwise to the reaction mixture at room temperature.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, perform an aqueous work-up. If a water-miscible organic solvent was used, first remove it under reduced pressure. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
Logical Relationship Diagram for Troubleshooting Poor Starting Material Solubility
Caption: Decision tree for addressing poor starting material solubility.
Issue 2: Precipitation of Boc-Protected Compound During Reaction or Work-up
Scenario: The Boc-protected product precipitates out of the reaction mixture during the reaction or upon addition of an aqueous solution during work-up.
Troubleshooting Steps:
-
Solvent Choice: The solvent may not be suitable for the final Boc-protected product, which is generally more nonpolar than the starting amine.
-
Increase Organic Solvent Ratio: If using a co-solvent system, increasing the proportion of the organic solvent can help keep the product in solution.
-
Switch to a Better Solvent: If precipitation is severe, consider switching to a solvent in which the Boc-protected product is known to be more soluble, such as dichloromethane (DCM) or ethyl acetate.
-
-
Temperature Control:
-
Maintain Temperature: If the reaction was heated, maintaining the temperature during work-up (if feasible and safe) can prevent precipitation.
-
Gentle Warming: If precipitation occurs at room temperature, gentle warming can help redissolve the product for effective extraction.
-
-
Modified Work-up:
-
Direct Extraction: If the product precipitates upon adding water, try to extract the entire mixture (liquid and solid) with a suitable organic solvent in which the product is highly soluble. Sonication can aid in dissolving the precipitate into the organic layer.
-
Filtration: If the precipitate is the desired product and appears clean, it can be isolated by filtration, washed with water to remove salts, and then with a non-polar solvent like hexane to remove non-polar impurities.
-
Issue 3: Boc-Protected Product is an Oil and Difficult to Handle/Purify
Scenario: After work-up and solvent removal, the Boc-protected product is a thick oil or waxy solid, making it difficult to handle, purify by chromatography, or crystallize.[8]
Troubleshooting Steps:
-
Removal of Residual Solvents:
-
High Vacuum: Ensure all residual solvents are thoroughly removed under high vacuum, sometimes with gentle heating (e.g., 40-60°C), as trapped solvent can make the product oily.[9]
-
-
Inducing Crystallization:
-
Trituration: Stirring or sonicating the oil with a non-polar solvent in which it is insoluble, such as hexanes or diethyl ether, can often induce precipitation or crystallization.[8]
-
Seed Crystals: If a small amount of solid product has been obtained previously, adding a seed crystal to the oil can initiate crystallization.[10][11]
-
Solvent Diffusion: Dissolve the oil in a good solvent and layer a poor solvent on top. Slow diffusion of the poor solvent into the good solvent can lead to crystal formation at the interface.[9]
-
-
Purification as an Oil:
-
Chromatography: If crystallization is unsuccessful, the oil can be purified by column chromatography. Using a solvent system with a slightly more polar eluent might be necessary.
-
Aqueous Wash: If the oil is suspected to contain water-soluble impurities, dissolve it in a water-immiscible organic solvent and perform additional aqueous washes.
-
Experimental Protocol: Crystallization of an Oily Boc-Protected Compound by Trituration
-
Preparation: Place the oily Boc-protected compound in a flask.
-
Solvent Addition: Add a small volume of a non-polar solvent in which the compound is expected to be poorly soluble (e.g., n-hexane, diethyl ether).
-
Trituration: Vigorously stir the mixture with a spatula, scraping the sides of the flask, or place the flask in an ultrasonic bath.
-
Observation: Continue this process until a solid precipitate forms.
-
Isolation: Isolate the solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
Data Presentation
| Boc-Protected Compound | Solvent | Qualitative Solubility | Quantitative Solubility (mol/L at 298.15 K) |
| Boc-L-proline | Water | High | ~2.5 |
| Methanol | High | ~2.0 | |
| Ethanol | High | ~1.5 | |
| Acetone | High | ~2.2 | |
| Ethyl Acetate | Moderate | ~0.5 | |
| Acetonitrile | Low | ~0.1 | |
| Boc-cyclohexyl-D-Ala-OH | N,N-Dimethylformamide (DMF) | High | Data not available |
| Dimethyl sulfoxide (DMSO) | High | Data not available | |
| Dichloromethane (DCM) | Moderate | Data not available | |
| Methanol | Low to Moderate | Data not available | |
| Water | Insoluble | Data not available | |
| Hexanes | Insoluble | Data not available | |
| General Boc-Amino Acids | Dichloromethane (DCM) | Generally Soluble | Data varies |
| Chloroform | Generally Soluble | Data varies | |
| Ethyl Acetate | Generally Soluble | Data varies | |
| Dioxane | Generally Soluble | Data varies | |
| Methanol | Generally Soluble | Data varies | |
| Water | Generally Low to Insoluble | Data varies |
Data for Boc-L-proline is adapted from solubility order information.[12] Qualitative data for Boc-cyclohexyl-D-Ala-OH is based on typical observations.[2]
Frequently Asked Questions (FAQs)
Q1: Why are my Boc-protected amino acids often oily or difficult to crystallize? A1: Boc-protected amino acids can be difficult to crystallize due to several factors. The bulky, non-polar Boc group can disrupt crystal lattice formation. Additionally, the presence of impurities or residual solvent can lead to an oily product.[8] Techniques like trituration with a non-polar solvent, using seed crystals, or thorough drying under high vacuum can help induce solidification.[9][10]
Q2: I am trying to perform a Boc protection in an aqueous system, but the Boc anhydride seems to be insoluble. What should I do? A2: Di-tert-butyl dicarbonate (Boc₂O) has limited solubility in water.[13] To overcome this, a co-solvent system such as water/acetone or water/THF is often used.[1] The organic solvent helps to dissolve the Boc anhydride, allowing it to react with the water-soluble amine.
Q3: Can the choice of base affect the solubility of the reaction mixture? A3: Yes. Using an organic base like triethylamine (TEA) can help to keep the reaction mixture more homogeneous in an organic solvent system. Inorganic bases like sodium hydroxide or sodium bicarbonate are used in aqueous or biphasic systems and can influence the partitioning of the product during work-up.[4]
Q4: My starting amine is only soluble in DMSO. Can I perform the Boc protection in this solvent? A4: Yes, Boc protection can be carried out in DMSO, especially for poorly soluble starting materials. However, be aware that removing the high-boiling point DMSO after the reaction can be challenging. It typically requires lyophilization or extensive aqueous washes and extractions with a suitable organic solvent.
Q5: Does the Boc group always increase the solubility of a compound in organic solvents? A5: While the Boc group is non-polar and generally increases lipophilicity, which can enhance solubility in less polar organic solvents, it doesn't guarantee improved solubility in all cases.[2] For large molecules or those with other functional groups that promote aggregation, the overall solubility might still be poor. The hydrophobic nature of certain side chains, like the cyclohexyl group in Boc-cyclohexyl-D-Ala-OH, can dominate and lead to poor solubility even with the Boc group present.[2]
Experimental Workflow Visualization
Caption: A general workflow for addressing solubility issues with Boc-protected compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Monitoring NH2-C5-NH-Boc Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of the mono-Boc protection of 1,5-diaminopentane (cadaverine), here referred to as the NH2-C5-NH-Boc reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for monitoring the progress of an this compound reaction?
The most common and rapid method for routine monitoring of this reaction is Thin Layer Chromatography (TLC).[1][2] It allows for a quick visualization of the consumption of the starting diamine and the formation of the mono- and di-protected products. For more definitive analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[3][4][5]
Q2: How do I interpret the results from TLC analysis?
On a TLC plate, the starting material, 1,5-diaminopentane, is highly polar and will have a low retention factor (R_f), meaning it will not travel far up the plate. The mono-Boc protected product is less polar and will have a higher R_f value. The di-Boc protected product, being the least polar, will have the highest R_f value. By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the starting material spot and the appearance of the product spot(s).
Q3: What are the key indicators of a successful reaction when using ¹H NMR?
The most definitive indicator of a successful Boc protection in ¹H NMR spectroscopy is the appearance of a large singlet peak at approximately 1.4 ppm.[3] This signal corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group. Concurrently, you should observe the disappearance or significant reduction of the signal corresponding to the amine protons of the starting material.[3]
Q4: Can I use Mass Spectrometry to confirm the formation of the product?
Yes, Mass Spectrometry (MS), typically coupled with LC, is a powerful tool for confirming the presence of the desired product.[4][6] You should look for the molecular ion peak corresponding to the mass of the mono-Boc protected 1,5-diaminopentane. However, be aware that Boc-protected amines can sometimes undergo fragmentation in the mass spectrometer, which may lead to the absence of the parent ion peak and the appearance of fragment ions.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very slow reaction (TLC shows only starting material) | 1. Poorly nucleophilic amine.[8] 2. Inactive di-tert-butyl dicarbonate ((Boc)₂O). 3. Inadequate base or incorrect stoichiometry. 4. Low reaction temperature. | 1. For poorly nucleophilic amines, consider using a more reactive Boc-donating reagent or a stronger base/catalyst like DMAP.[9] 2. Use fresh or properly stored (Boc)₂O. 3. Ensure the correct equivalents of base are used to neutralize any acid formed and to deprotonate the amine. 4. Gently warm the reaction mixture, monitoring for decomposition. |
| Formation of multiple products (TLC shows multiple spots) | 1. Formation of both mono- and di-Boc protected products.[8] 2. Side reactions. | 1. To favor mono-protection, one strategy is to use a large excess of the diamine.[1] Alternatively, a method involving mono-protonation of the diamine can be employed for selective mono-protection.[1][10][11] 2. Ensure the reaction is run under an inert atmosphere if reagents are sensitive to air or moisture. |
| Product is not visible by UV on TLC plate | The Boc-protected amine may not be UV-active. | Stain the TLC plate with a suitable agent such as ninhydrin (which stains primary and secondary amines, so the starting material will be strongly stained and the product less so) or potassium permanganate. |
| No molecular ion peak in LC-MS | The Boc-protected amine is thermally labile and fragments in the ion source.[6][7] | Look for characteristic fragment ions, such as the loss of the tert-butyl group or the entire Boc group. Employing a softer ionization technique in MS can also be beneficial.[4] |
| Broad or absent N-H proton signal in ¹H NMR | N-H protons can undergo exchange with residual water or deuterated solvent, leading to broad signals or their disappearance.[3] | This is common and not necessarily an indication of a failed reaction. The key is to look for the appearance of the tert-butyl singlet.[3] |
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation : Use silica gel coated TLC plates.
-
Spotting : On the baseline of the TLC plate, apply a small spot of the starting diamine solution (as a reference), and a spot of the reaction mixture.
-
Elution : Develop the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexanes). The polarity of the solvent system should be optimized to achieve good separation between the starting material and the product(s).
-
Visualization : After the solvent front has reached near the top of the plate, remove the plate and let it dry. Visualize the spots under UV light if the compounds are UV-active. If not, stain the plate with an appropriate developing agent like ninhydrin or potassium permanganate.
-
Analysis : Compare the R_f values of the spots. The starting diamine will have a low R_f, while the mono-Boc and di-Boc products will have progressively higher R_f values.
Sample Data for Reaction Monitoring
| Compound | TLC R_f Value (Typical) | Expected Mass [M+H]⁺ (m/z) | Key ¹H NMR Signal (ppm) |
| 1,5-Diaminopentane | 0.1 | 103.12 | - |
| mono-Boc-1,5-Diaminopentane | 0.4 | 203.18 | ~1.4 (s, 9H) |
| di-Boc-1,5-Diaminopentane | 0.7 | 303.23 | ~1.4 (s, 18H) |
Note: TLC R_f values are highly dependent on the specific solvent system used and should be considered as relative indicators.
Experimental Workflow Diagram
Caption: Workflow for monitoring the this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Impact of Linker Length on PROTAC Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker length on the efficacy of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
There is no single optimal linker length; it is highly dependent on the specific target protein and the recruited E3 ligase.[1] The primary function of the linker is to connect the target-binding and E3-binding ligands, enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3][4]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target and the E3 ligase, thus inhibiting ternary complex formation.[2][5]
-
Too long: A linker that is too long might lead to an unstable or non-productive ternary complex where the necessary proximity for ubiquitination is not achieved.[2][5][6]
Therefore, the linker length must be empirically determined through systematic screening of a library of PROTACs with varying linker lengths.[2][]
Q2: How does linker length impact ternary complex formation and stability?
Linker length is a critical determinant of ternary complex formation, stability, and cooperativity.[3] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, which can lead to positive cooperativity—where the binding of one protein enhances the affinity for the second.[5] This enhanced stability is crucial for efficient ubiquitination of the target protein.[3] Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the stability and cooperativity of the ternary complex.[2]
Q3: What types of linkers are most commonly used in PROTACs?
The most common linker types are flexible alkyl chains and polyethylene glycol (PEG) chains.[3][8]
-
Alkyl and PEG Linkers: These are favored in early-stage development due to their synthetic accessibility, which allows for easy and systematic variation of length.[1][3][8] Their flexibility can accommodate various protein orientations.[8]
-
Rigid Linkers: More rigid linkers, incorporating structures like piperazine/piperidine rings, alkynes, or triazoles, are also used.[8][] These can pre-organize the PROTAC into a favorable conformation for binding, potentially increasing potency and improving physicochemical properties.[8]
Q4: What is the "hook effect" and how does linker length relate to it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[2][10] This occurs because an excess of PROTAC molecules can lead to the formation of separate binary complexes (Target-PROTAC and PROTAC-E3 Ligase) that cannot form the productive ternary complex.[2][5] While the hook effect is an intrinsic property of the PROTAC mechanism, linker design can influence its severity. A linker that promotes high cooperativity and a very stable ternary complex can help mitigate the hook effect by favoring the ternary complex over the binary ones.[5]
Q5: How does linker length affect a PROTAC's physicochemical properties and cell permeability?
The linker significantly influences a PROTAC's drug-like properties.[3][]
-
Solubility: Incorporating polar groups, like in PEG linkers, can improve aqueous solubility.[2][]
-
Permeability: PROTACs are often large molecules that challenge cell permeability.[11][12] Linker length and composition affect properties like molecular weight, polar surface area, and the number of rotatable bonds, all of which impact permeability.[12][13] Sometimes, more rigid or hydrophobic linkers can improve cell permeability.[12][13]
Troubleshooting Guide
Problem 1: My PROTAC binds to the target and E3 ligase in binary assays but fails to induce protein degradation.
This is a common issue that often points to a problem with ternary complex formation.[2][5]
| Possible Linker-Related Cause | Recommended Solution |
| Suboptimal Linker Length | The linker may be too short (causing steric clash) or too long (preventing effective ubiquitination).[5] Solution: Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., adding or removing 2-3 atoms at a time).[2] |
| Incorrect Linker Rigidity | A highly flexible linker might lead to non-productive binding modes, while a very rigid linker may not allow the necessary conformation.[5][8] Solution: Introduce rigid (e.g., piperazine) or flexible (e.g., PEG) elements into the linker to alter its conformational properties.[2] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target at a sufficient concentration due to unfavorable linker properties.[5][12] Solution: Conduct a cellular permeability assay (e.g., PAMPA). Modify the linker to improve permeability, for example by reducing polarity or the number of rotatable bonds.[13][14] |
Problem 2: I'm observing a significant "hook effect" that limits the therapeutic window.
This indicates that at high concentrations, binary complexes are forming preferentially over the productive ternary complex.[5]
| Possible Linker-Related Cause | Recommended Solution |
| Low Ternary Complex Cooperativity | The linker does not adequately facilitate favorable protein-protein interactions between the target and E3 ligase. Solution: Redesign the linker to enhance ternary complex stability. This can involve changing the length, rigidity, or attachment points to promote positive cooperativity.[5] |
| High Binary Affinity vs. Ternary Affinity | The PROTAC's affinity for the individual proteins is much stronger than for the ternary complex. Solution: Directly measure ternary complex formation and stability using biophysical methods (e.g., SPR, NanoBRET).[10][15] This data can guide the rational design of a new linker to improve the thermodynamic stability of the ternary complex. |
Quantitative Data Summary
The relationship between linker length and degradation efficacy is often bell-shaped. The table below presents example data from a study on Estrogen Receptor α (ERα) targeting PROTACs, illustrating how efficacy changes with linker length.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα-PROTAC-1 | PEG | < 12 | No degradation observed | - |
| ERα-PROTAC-2 | PEG | 21 | 3 | 96 |
| ERα-PROTAC-3 | PEG | 29 | 292 | 76 |
| (Data adapted from studies on ERα-targeting PROTACs)[4] |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This is the most common method to directly measure PROTAC-induced protein degradation.[16][17]
-
Cell Seeding & Treatment: Plate cells at a density to reach 70-80% confluency.[18] After overnight adherence, treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 16-24 hours).[18][19] Include a vehicle control (e.g., DMSO).[16]
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer (e.g., RIPA) supplemented with protease inhibitors.[16] Scrape the cells, incubate the lysate on ice, and then centrifuge to pellet cell debris.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[18]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples.[16][18] Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[18] Incubate with a primary antibody against the target protein overnight at 4°C.[16] Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal.[16] Quantify band intensity using densitometry software. Normalize the target protein level to a loading control (e.g., GAPDH). Calculate DC50 and Dmax values.[16]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a biophysical technique used to measure binding kinetics and affinities in real-time, providing quantitative data on ternary complex formation and cooperativity.[2][10]
-
Immobilization: Covalently immobilize the purified E3 ligase onto an SPR sensor chip surface.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to measure the binary binding affinity (KD_binary).
-
Ternary Interaction: Inject solutions containing a fixed, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to determine the kinetic parameters (ka, kd) and the apparent affinity for the ternary complex formation (KD_ternary).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary . An α > 1 indicates positive cooperativity.
Visualizations
Caption: The PROTAC mechanism of action, from ternary complex formation to degradation.
Caption: Logical relationship between linker design, key properties, and PROTAC efficacy.
Caption: Experimental workflow for systematic optimization of PROTAC linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. academic.oup.com [academic.oup.com]
Validation & Comparative
A Researcher's Guide to Assessing Amide Bond Stability in NH2-C5-NH-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a payload to a parent molecule is a critical determinant of a conjugate's efficacy, pharmacokinetic profile, and overall therapeutic index. The NH2-C5-NH-Boc (N-(tert-butoxycarbonyl)-1,5-diaminopentane) structure provides a simple, flexible alkyl spacer with an amide bond formed during conjugation. Understanding the stability of this amide linkage under various physiological and chemical conditions is paramount for predictable performance.
This guide provides a comparative overview of standard experimental methods used to assess amide bond stability. It includes detailed protocols and illustrative data to aid researchers in designing and interpreting stability studies for their specific conjugates.
Chemical Characteristics of the Amide Bond and Boc Group
The amide bond is renowned for its exceptional stability, a property attributable to the resonance delocalization between the nitrogen lone pair and the carbonyl group.[1][2] This resonance imparts a partial double-bond character to the C-N bond, making it planar and significantly less susceptible to nucleophilic attack and hydrolysis compared to linkages like esters.[1][3] Amide bonds are generally stable under basic and nucleophilic conditions but can be hydrolyzed under strong acidic or basic conditions, or enzymatically cleaved by proteases.[2][4][5]
The tert-butoxycarbonyl (Boc) protecting group on the terminal amine is stable towards most bases and nucleophiles but is designed to be labile under acidic conditions, which cleaves it to release the free amine.[4][6] This dual characteristic—a highly stable amide bond and an acid-labile Boc group—defines the chemical profile of conjugates utilizing this linker.
Comparative Analysis of Stability Assays
The assessment of amide bond stability typically involves incubating the conjugate in a biologically relevant medium and quantifying the release of the free payload or the degradation of the parent conjugate over time. The primary methods for this are plasma stability assays and specific enzymatic assays.
Data Presentation: Stability in Biological Media
The following table provides a template for summarizing quantitative stability data. The values presented are illustrative for a hypothetical conjugate and should be replaced with experimental results. The half-life (t½) is a critical parameter for comparing stability across different conditions.
| Assay Type | Matrix | Incubation Time (h) | % Parent Conjugate Remaining | Calculated Half-life (t½) (h) | Primary Cleavage Product(s) |
| Chemical Hydrolysis | PBS, pH 5.0, 37°C | 0, 24, 48, 72 | (Experimental Data) | >72 | (e.g., Parent Conjugate) |
| Chemical Hydrolysis | PBS, pH 7.4, 37°C | 0, 24, 48, 72 | (Experimental Data) | >72 | (e.g., Parent Conjugate) |
| Plasma Stability | Human Plasma, 37°C | 0, 6, 24, 48 | (Experimental Data) | (e.g., ~60) | (e.g., Cleaved Payload) |
| Plasma Stability | Mouse Plasma, 37°C | 0, 6, 24, 48 | (Experimental Data) | (e.g., ~30) | (e.g., Cleaved Payload) |
| Enzymatic Stability | Cathepsin B, pH 5.0, 37°C | 0, 1, 2, 4 | (Experimental Data) | (e.g., ~2.5) | (e.g., Cleaved Payload) |
Experimental Protocols
Accurate and reproducible stability data rely on meticulously executed experimental protocols. The following sections detail standard procedures for plasma and enzymatic stability assays.
Protocol 1: Plasma Stability Assay
This protocol assesses the stability of the amide linkage in the presence of a complex mixture of biological enzymes and proteins found in plasma.[7]
Objective: To determine the rate of conjugate degradation and payload release in human plasma.
Materials:
-
This compound conjugate of interest
-
Pooled human plasma (anticoagulated, e.g., with heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Pre-warm human plasma to 37°C. Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the conjugate stock solution into the pre-warmed plasma to a final concentration (e.g., 1-10 µM). Vortex gently to mix.
-
Time Course Analysis: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture.
-
Quenching: Immediately quench the enzymatic activity by adding the aliquot to a tube containing 3-4 volumes of cold quenching solution.
-
Sample Processing: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to precipitate plasma proteins.
-
LC-MS Analysis: Transfer the supernatant to an analysis vial. Quantify the remaining parent conjugate and/or the released payload using a validated LC-MS/MS method.[8][9][10]
-
Data Analysis: Plot the percentage of remaining parent conjugate against time and calculate the half-life (t½).
Protocol 2: Enzymatic Cleavage Assay (Cathepsin B)
This protocol evaluates the susceptibility of the amide bond to a specific protease, such as Cathepsin B, which is often relevant for intracellular drug release in lysosomal compartments.[7]
Objective: To measure the rate of amide bond cleavage by a specific protease.
Materials:
-
This compound conjugate of interest
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT for enzyme activation)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions, typically by pre-incubating it in the assay buffer containing a reducing agent like DTT.
-
Reaction Setup: In a microcentrifuge tube, prepare a solution of the conjugate in the assay buffer. Pre-warm to 37°C.
-
Initiation: Initiate the reaction by adding the activated Cathepsin B to the conjugate solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).[7]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[7]
-
Quenching: Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
LC-MS/MS Analysis: Centrifuge the quenched samples to remove any precipitated protein. Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of released payload.[7]
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.
Visualized Workflows and Relationships
Diagrams help clarify complex experimental processes and conceptual relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
A Comparative Guide to the Efficacy of Different Length Alkyl Chain Linkers
For researchers, scientists, and drug development professionals, the design of bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as the functionalization of surfaces, is a multi-faceted challenge. The linker element, particularly the seemingly simple alkyl chain, is a critical determinant of a molecule's efficacy. It is not merely a spacer but a key component influencing physicochemical properties, cell permeability, and the stability and geometry of crucial molecular complexes. This guide provides an objective comparison of how varying the length of alkyl chain linkers impacts performance, supported by experimental data and detailed protocols.
The Critical Role of the Alkyl Linker in Molecular Efficacy
The length and composition of a linker dictate the spatial orientation between the functional ends of a bifunctional molecule. In PROTACs, this controls the formation of a productive ternary complex between a target protein and an E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2] Similarly, in ADCs, the linker length can modulate stability, payload release efficiency, and overall pharmacokinetic profiles.[3][4] For surface modifications, the alkyl chain length influences the order, packing density, and biological activity of the immobilized molecules.[5][6] An optimal linker length is often the result of an empirical process, but understanding general trends can significantly streamline design and optimization.[2]
Data Presentation: Alkyl Linker Length vs. Efficacy
The following table summarizes quantitative data from various studies, illustrating the impact of alkyl chain linker length on the performance of different molecular systems. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.
| Application | Target / System | Linker Type | Linker Length (Atoms) | Key Efficacy Metric | Observed Value | Key Finding/Observation |
| PROTAC | Estrogen Receptor α (ERα) | Alkyl Chain | 12 | ER Degradation | Less effective | Shorter linkers are suboptimal for forming a productive ternary complex.[1][7] |
| PROTAC | Estrogen Receptor α (ERα) | Alkyl Chain | 16 | IC50 (MCF7 cells) | ~100 nM | Optimal linker length for ERα degradation and cytotoxicity. [1][7][8] |
| PROTAC | Estrogen Receptor α (ERα) | Alkyl Chain | 21 | ER Degradation | Less effective | Longer linkers are also less effective, demonstrating a "hook effect".[1][7] |
| PROTAC | TBK1 | Alkyl/Ether | < 12 | Protein Degradation | No degradation observed | A minimum linker length is required to bridge the two proteins.[9] |
| PROTAC | TBK1 | Alkyl/Ether | 21 | DC50 / Dmax | 3 nM / 96% | Demonstrated the highest degradation potency and efficacy. [9] |
| PROTAC | TBK1 | Alkyl/Ether | 29 | DC50 / Dmax | 292 nM / 76% | Potency decreased with a significantly longer linker.[9] |
| Surface Mod. | Imidazolium SAILs | Alkyl Chain | < 10 Carbons | Antimicrobial Activity | Reduced activity | Shorter chains show reduced ability to combat microorganisms.[5] |
| Surface Mod. | Imidazolium SAILs | Alkyl Chain | 12-14 Carbons | Antimicrobial Activity | Highest activity | Optimal length for antimicrobial properties in this class. [5] |
| Surface Mod. | Imidazolium SAILs | Alkyl Chain | > 16 Carbons | Antimicrobial Activity | Reduced activity | Longer chains also show a significant reduction in activity.[5] |
| Surface Mod. | Alkyl Phosphates on TiO2 | Alkyl Chain | > 15 Carbons | Monolayer Order | Higher packing density | Longer chains lead to more ordered and crystalline self-assembled monolayers. [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to support the design of comparable studies.
1. Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction of a target protein within cells following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα) at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the different linker-length PROTACs or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, 72 hours).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the target protein levels. Quantify band intensity using densitometry software.
2. Cell Viability (MTS) Assay
This assay measures the cytotoxic effect of PROTACs on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PROTACs with different linker lengths for a specified duration (e.g., 48 or 72 hours).[7]
-
MTS Reagent Addition: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[1]
Mandatory Visualization
The following diagrams illustrate the conceptual relationship between alkyl linker length and the efficacy of a PROTAC in forming a productive ternary complex for target protein degradation.
Caption: Impact of linker length on PROTAC-mediated ternary complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of alkyl chain length on phosphate self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
A Comparative Guide to Analytical Standards for NH2-C5-NH-Boc and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methodologies for N-Boc-1,5-diaminopentane (also known as NH2-C5-NH-Boc or N-Boc-cadaverine) and its derivatives. This bifunctional linker is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), making robust analytical characterization essential for ensuring the quality, efficacy, and safety of these novel therapeutics. This document outlines key analytical techniques, presents comparative data in structured tables, and provides detailed experimental protocols to aid researchers in their drug development endeavors.
Introduction to this compound as a PROTAC Linker
This compound is an alkyl chain-based linker used in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][4] The linker plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[1][4]
The purity and structural integrity of the this compound linker are paramount. Impurities can lead to the formation of undesired PROTAC species with altered pharmacological properties, potentially impacting efficacy and introducing off-target effects. Therefore, rigorous analytical control is necessary throughout the synthesis and application of this critical building block.
Comparison of Analytical Techniques
Several analytical techniques are employed to characterize this compound and its derivatives. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and disadvantages for assessing purity, confirming identity, and quantifying the analyte.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Specification |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural confirmation and is inherently quantitative (qNMR).[5][6] Allows for the identification and quantification of impurities without the need for reference standards for each impurity. | Lower sensitivity compared to MS-based methods. Signal overlap can complicate analysis in complex mixtures.[5] | ≥97.0% (NT)[7], >98.0% (T) |
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. | High sensitivity and selectivity, making it ideal for detecting trace impurities and for pharmacokinetic studies of PROTACs.[8][9] Can provide molecular weight and fragmentation information for structural elucidation. | Requires reference standards for accurate quantification. Matrix effects in complex samples can affect accuracy.[9] | Not typically used for primary purity assessment of the raw material, but for in-process control and metabolite identification. |
| GC-MS | Separates volatile compounds by gas chromatography and detects them by mass spectrometry. | Excellent for analyzing volatile and thermally stable impurities. High separation efficiency. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. | Can be used to determine purity, with results often reported as >93% to >99%.[10] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups. | Quick and simple method to confirm the presence of key functional groups (e.g., N-H, C=O of the Boc group).[5] | Provides limited structural information and is not suitable for quantification of impurities. Ambiguous for complex molecules.[5] | Used for identity confirmation rather than purity assessment. |
Experimental Protocols
NMR Spectroscopy for Structural Confirmation and Purity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation and purity assessment of this compound.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay (d1): 5 seconds (for quantitative analysis, ensure full relaxation of all protons)
-
Pulse width: Calibrated 90° pulse
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the solvent peak.
-
Integrate all signals. The large singlet corresponding to the nine protons of the tert-butyl group is a key diagnostic signal.[5]
-
Purity can be determined by comparing the integral of the analyte signals to those of a certified internal standard (qNMR).[6][11][12]
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
δ ~1.44 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
δ ~3.10 ppm (q, 2H): Methylene protons adjacent to the Boc-protected nitrogen.
-
δ ~2.68 ppm (t, 2H): Methylene protons adjacent to the free amine.
-
δ ~1.50 ppm (m, 4H): Central methylene protons of the pentyl chain.
-
δ ~1.25 ppm (br s, 2H): Protons of the free primary amine.
¹³C NMR Spectroscopy can also be used to confirm the presence of the carbonyl and quaternary carbons of the Boc group.[5]
LC-MS/MS for Impurity Profiling and Quantification
LC-MS/MS is a powerful tool for detecting and quantifying low-level impurities in this compound and for analyzing the resulting PROTACs in biological matrices.[8][9]
Experimental Protocol: Reversed-Phase LC-MS/MS
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase.
-
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for impurity profiling.
-
MRM Transition (example): For this compound (MW: 202.30), a potential transition would be m/z 203.2 → [fragment ion]. The specific fragments would need to be determined through infusion and optimization.
-
Common Potential Impurities:
-
1,5-Diaminopentane (Cadaverine): The starting material.
-
Bis-Boc-1,5-diaminopentane: The product of double protection.
-
Residual solvents from the synthesis.
Visualization of Key Processes
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC molecule, which utilizes linkers such as this compound to induce protein degradation.
Caption: The catalytic cycle of a PROTAC, inducing ubiquitination and degradation of a target protein.
Experimental Workflow for PROTAC Synthesis
This diagram outlines the general workflow for synthesizing a PROTAC using this compound as a linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using a bifunctional linker.
Conclusion
The analytical characterization of this compound and its derivatives is a critical aspect of PROTAC development. A multi-technique approach, combining the structural detail of NMR with the high sensitivity of LC-MS, is recommended for comprehensive quality control. The provided protocols and comparative data serve as a valuable resource for researchers, enabling them to establish robust analytical methods and ensure the quality of their synthetic intermediates and final PROTAC molecules. Adherence to rigorous analytical standards is essential for the successful translation of these promising new therapeutics from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Amine Protecting Groups: Boc, Cbz, and Fmoc
In the realm of organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of an amine protecting group is a critical determinant of the overall success of a synthetic strategy. The temporary masking of a reactive amine functionality prevents unwanted side reactions and allows for the selective transformation of other functional groups within a molecule.[1][2] This guide provides a comprehensive, head-to-head comparison of three of the most widely employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of their performance supported by experimental data.
At a Glance: Key Characteristics and Orthogonality
The primary distinction between Boc, Cbz, and Fmoc lies in their lability under different chemical conditions, which forms the basis of their "orthogonal protection" strategies.[2][3] Orthogonality refers to the ability to selectively remove one protecting group in the presence of others using specific, non-interfering reaction conditions.[2] This principle is fundamental to the synthesis of complex molecules with multiple functional groups.
-
Boc (tert-Butoxycarbonyl): This protecting group is characterized by its sensitivity to acidic conditions.[2] It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] The Boc group is stable to basic conditions and catalytic hydrogenolysis, making it orthogonal to both Fmoc and Cbz.[2]
-
Cbz (Carboxybenzyl): Also known as the Z-group, Cbz is a robust protecting group that is stable to both acidic and basic conditions.[2] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is a mild and neutral process.[2]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is unique in its lability to basic conditions.[2] It is rapidly cleaved by secondary amines, most commonly a solution of piperidine in an organic solvent.[4] The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis, rendering it orthogonal to both Boc and Cbz.[2]
Quantitative Performance Data
The following tables summarize the typical performance of Boc, Cbz, and Fmoc protecting groups in terms of reaction yields for both protection and deprotection steps. It is important to note that yields can vary depending on the specific substrate, reaction conditions, and scale of the synthesis.
Table 1: Performance Data for Amine Protection
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, DMAP, NaOH), Solvent (e.g., DCM, THF, Water/Acetone) | >90%[3][5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O) | 71-99%[5][6] |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu | Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, DCM) | High (>90%)[2] |
Table 2: Performance Data for Amine Deprotection
| Protecting Group | Deprotection Conditions | Typical Reaction Time | Typical Yield (%) |
| Boc | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) | 30 min - 2 hours[2][7] | High (>90%)[5] |
| Cbz | Catalytic Hydrogenation (H₂, Pd/C) | 1 - 16 hours[8] | High (>90%)[5] |
| Fmoc | Basic conditions (e.g., 20% Piperidine in DMF) | 5 - 30 minutes[2] | High (>90%)[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and removal of these protecting groups. Below are representative experimental protocols for each.
Boc Protection and Deprotection
Protocol 1: Boc-Protection of a Primary Amine
-
Materials: Primary amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or Sodium hydroxide (NaOH), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the amine (1.0 equiv) in DCM or THF.
-
Add triethylamine (1.1 equiv) or an aqueous solution of NaOH.
-
Add Boc₂O (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify as needed.[2]
-
Protocol 2: Boc-Deprotection using TFA
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically a 25-50% v/v solution in DCM) at room temperature.
-
Stir the mixture for 30 minutes to 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The product is often obtained as a TFA salt.[2][7]
-
Cbz Protection and Deprotection
Protocol 3: Cbz-Protection of a Primary Amine
-
Materials: Primary amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add NaHCO₃ (2.0 equiv).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.5 equiv).
-
Stir the reaction at 0 °C for 2-4 hours and then at room temperature for 12-20 hours.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Protocol 4: Cbz-Deprotection by Catalytic Hydrogenolysis
-
Materials: Cbz-protected amine, Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOH in a flask equipped with a stir bar.
-
Carefully add the 10% Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient).
-
Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.[7]
-
Fmoc Protection and Deprotection
Protocol 5: Fmoc-Protection of a Primary Amine
-
Materials: Primary amine, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve the amine (1.0 equiv) in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Cool the solution to 0 °C.
-
Slowly add a solution of Fmoc-Cl in dioxane.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine. Dry and concentrate under reduced pressure.[2]
-
Protocol 6: Fmoc-Deprotection using Piperidine
-
Materials: Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature. Deprotection is typically complete within 5-30 minutes.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.[2]
-
Visualizing the Concepts
The following diagrams illustrate the fundamental principles of amine protection and the orthogonal relationship between the Boc, Cbz, and Fmoc protecting groups.
Caption: General workflow for amine protection and deprotection.
Caption: Orthogonal deprotection of Boc, Fmoc, and Cbz groups.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups is dictated by the specific requirements of the synthetic route. The Boc group is ideal for its ease of removal under acidic conditions, while the Cbz group offers robustness and is cleaved under neutral hydrogenolysis conditions. The Fmoc group's lability to mild basic conditions makes it a cornerstone of modern solid-phase peptide synthesis. A thorough understanding of their respective stabilities, deprotection conditions, and orthogonality is paramount for researchers to design and execute efficient and successful multi-step syntheses of complex nitrogen-containing molecules.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. benchchem.com [benchchem.com]
- 6. ijacskros.com [ijacskros.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
Safety Operating Guide
Proper Disposal of NH2-C5-NH-Boc: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides immediate, essential safety and logistical guidance for the proper disposal of NH2-C5-NH-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Immediate Safety Considerations
Personal Protective Equipment (PPE): At all times when handling this compound and its waste, personnel must wear:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A laboratory coat .
All handling of the solid material and preparation of the waste container should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosol.
Disposal Protocol: A Step-by-Step Guide
The recommended and safest method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal service. In-laboratory treatment is not advised without a specifically validated procedure, as incomplete reactions can produce other hazardous byproducts.
1. Waste Segregation and Identification:
-
Isolate all waste containing this compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Contaminated PPE (e.g., gloves).
-
-
It is crucial to keep this amine-containing waste separate from other chemical waste streams, particularly strong acids, to prevent potentially hazardous reactions. The Boc protecting group can be labile to acid, which could lead to uncontrolled reactions and the generation of byproducts.
2. Proper Containerization and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable for solid waste or solutions in common organic solvents.
-
The container must be labeled in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local and national regulations. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "tert-butyl (5-aminopentyl)carbamate" or "this compound".
-
The approximate amount of waste.
-
Any known hazard characteristics (e.g., "Irritant" - as a precaution).
-
The date the waste was first added to the container.
-
3. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from direct sunlight, heat sources, and incompatible materials.
4. Arranging for Professional Disposal:
-
Once the container is full (do not exceed 90% capacity) or if the waste has been stored for the maximum allowable time according to your institution's policy (often 6-12 months), contact your institution's EHS department to arrange for pickup and disposal.
-
EHS will coordinate with a licensed hazardous waste management company for the final disposal, which will typically involve high-temperature incineration.[1][2][3][4]
Quantitative Data for Waste Management
The following table summarizes key quantitative limits for the temporary storage of chemical waste in a laboratory setting, based on general U.S. Environmental Protection Agency (EPA) guidelines for Satellite Accumulation Areas. These may vary by region and institution, so always consult your local EHS for specific requirements.
| Parameter | Limit | Regulatory Body (Typical) |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | EPA |
| Container Fill Capacity | Do not fill beyond 90% capacity | General Best Practice |
| Maximum Storage Time in SAA | 12 months (or until container is full) | Institutional Policy |
Experimental Protocols
As this document focuses on disposal, no experimental protocols for the use of this compound are provided. For protocols related to its application in PROTAC synthesis, please refer to relevant chemical and pharmacological literature.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the laboratory.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling NH2-C5-NH-Boc
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of N-Boc-1,5-diaminopentane (NH2-C5-NH-Boc), a key building block in novel drug development.
This document provides critical, immediate safety protocols and logistical plans for the operational use and disposal of this compound (CAS 51644-96-3). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.
Immediate Safety Information: Hazard Overview
This compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[1] Inhalation of vapors or mists may cause respiratory irritation. It is imperative to handle this chemical with the appropriate personal protective equipment (PPE) in a controlled environment at all times.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE) Plan
A comprehensive PPE strategy is mandatory to prevent any contact with the chemical. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | Must be worn at all times to protect from splashes. A face shield is required over goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves have poor resistance to amines and should be avoided for extended contact.[2] Recommended materials include Neoprene, Butyl Rubber, or PVC.[3] Always inspect gloves for degradation or punctures before use. |
| Body Protection | Flame-Resistant Lab Coat & Chemical-Resistant Apron | A fully buttoned lab coat is required. A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills and splashes. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes, sandals, or fabric footwear offer inadequate protection. Chemical-resistant boots are recommended if large quantities are being handled. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should occur inside a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor/amine cartridges is required.[4][5][6][7][8][9] |
Operational Plan: Step-by-Step Handling and Storage
Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower and confirm they are operational.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Work Environment: Conduct all weighing and solution preparation inside a certified chemical fume hood.
-
Dispensing: Use caution when opening and dispensing the chemical. Avoid generating dust or aerosols.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves. Clean all contaminated surfaces.
Storage Plan:
-
Location: Store this compound in a dedicated, well-ventilated corrosives storage cabinet.[10][11][12]
-
Segregation: Keep this compound segregated from incompatible materials, especially acids and strong oxidizing agents, to prevent violent reactions.[11][13]
-
Container: Keep the container tightly sealed to prevent the release of vapors.[12][14] Ensure the original manufacturer's label remains intact and legible.
-
Conditions: Store in a cool, dry place away from direct sunlight and heat sources.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
Waste Segregation and Collection:
-
Contaminated Solids: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) must be considered hazardous waste. Collect these materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused Chemical: Unwanted or expired this compound must be disposed of as hazardous waste. Do not attempt to pour it down the drain or discard it in regular trash.[15][16]
-
Solutions: Aqueous solutions containing this compound should be collected as corrosive organic hazardous waste. Neutralization may be an option for dilute solutions, but this must be done with extreme caution due to the potential for heat generation and must comply with local institutional and environmental regulations.[17]
Disposal Procedure:
-
All waste streams must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.[15]
-
Maintain detailed records of all disposed chemical waste as required by your institution and local regulations.[15]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. gloves.com [gloves.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. www2.lbl.gov [www2.lbl.gov]
- 6. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. 3m.com [3m.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 13. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
- 14. scienceequip.com.au [scienceequip.com.au]
- 15. actenviro.com [actenviro.com]
- 16. acs.org [acs.org]
- 17. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
